4-Fluoro-2-methylbenzylamine
Description
BenchChem offers high-quality 4-Fluoro-2-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDTUDLZKZTPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392690 | |
| Record name | 4-Fluoro-2-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771574-00-6 | |
| Record name | 4-Fluoro-2-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-methylbenzylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzylamine is a substituted aromatic amine that holds significance as a versatile building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a methyl group on the benzylamine scaffold can significantly influence its physicochemical properties, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential applications of 4-Fluoro-2-methylbenzylamine, intended to support research and development endeavors.
Chemical Structure and Identification
The structural identity of 4-Fluoro-2-methylbenzylamine is well-defined by its systematic nomenclature and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | (4-Fluoro-2-methylphenyl)methanamine[1] |
| CAS Number | 771574-00-6[1][2][3][4] |
| Molecular Formula | C₈H₁₀FN[1][3] |
| SMILES | CC1=C(C=CC(=C1)F)CN[1] |
| InChI Key | KMDTUDLZKZTPCP-UHFFFAOYSA-N[4] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Fluoro-2-methylbenzylamine. It is important to note that while some data is available for the specific CAS number 771574-00-6, other values are derived from closely related isomers or computational predictions and should be considered with appropriate caution.
| Property | Value | Source |
| Molecular Weight | 139.17 g/mol | [1][3] |
| Physical Form | Liquid | [4] |
| Boiling Point | 210.4°C at 760 mmHg | [5][6] |
| Flash Point | 90.5°C | [5] |
| Density | Data not available for this specific isomer | |
| Melting Point | Data not available for this specific isomer | |
| Water Solubility | Data not available for this specific isomer | |
| LogP (calculated) | 1.59282 | [3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |
Synthesis and Reactivity
A general workflow for a potential synthesis is outlined below.
References
- 1. 4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-methylbenzylamine | 771574-00-6 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (4-fluoro-2-methylphenyl)methanamine771574-00-6,Purity96%_Ibookbio [molbase.com]
4-Fluoro-2-methylbenzylamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzylamine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines plausible synthetic routes with experimental protocols, and contextualizes its application in the development of therapeutic agents.
Core Compound Data
4-Fluoro-2-methylbenzylamine is a substituted benzylamine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorine and methyl substitutions can impart desirable properties to target molecules, such as enhanced metabolic stability and improved bioavailability.
| Property | Value |
| CAS Number | 771574-00-6 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| IUPAC Name | (4-Fluoro-2-methylphenyl)methanamine |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not precisely determined, estimated >180 °C |
| Density | Not precisely determined, estimated >1.0 g/mL |
Synthetic Pathways and Experimental Protocols
The synthesis of 4-Fluoro-2-methylbenzylamine can be approached through several routes, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. Below are two detailed, representative experimental protocols for its preparation.
Pathway 1: Reduction of 4-Fluoro-2-methylbenzonitrile
This two-step pathway involves the initial synthesis of the benzonitrile intermediate followed by its reduction to the target benzylamine.
Step 1: Synthesis of 4-Fluoro-2-methylbenzonitrile from 4-Fluoro-2-methylbenzaldehyde
This procedure is adapted from patent literature describing the synthesis of a key intermediate for trelagliptin.
-
Materials: 4-Fluoro-2-methylbenzaldehyde, hydroxylamine hydrochloride, sodium bisulfate monohydrate, toluene, ethanol.
-
Protocol:
-
To a solution of 4-Fluoro-2-methylbenzaldehyde in ethanol, add an aqueous solution of hydroxylamine hydrochloride.
-
Stir the reaction mixture at 20-25 °C until the formation of 4-Fluoro-2-methyl benzaldoxime is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate the oxime intermediate by filtration and wash with water.
-
To a suspension of the dried 4-Fluoro-2-methyl benzaldoxime in toluene, add sodium bisulfate monohydrate.
-
Reflux the mixture at 110-115 °C using a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 4-Fluoro-2-methylbenzonitrile.
-
The crude product can be further purified by recrystallization from a toluene/hexane mixture.
-
Step 2: Reduction of 4-Fluoro-2-methylbenzonitrile to 4-Fluoro-2-methylbenzylamine
This is a standard procedure for the reduction of a nitrile to a primary amine.
-
Materials: 4-Fluoro-2-methylbenzonitrile, Lithium Aluminum Hydride (LAH) or Raney Nickel/H₂, diethyl ether or ethanol, hydrochloric acid, sodium hydroxide.
-
Protocol (using LAH):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-Fluoro-2-methylbenzonitrile in anhydrous diethyl ether to the LAH suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Fluoro-2-methylbenzylamine.
-
Further purification can be achieved by distillation under reduced pressure.
-
Caption: Synthesis of 4-Fluoro-2-methylbenzylamine via nitrile reduction.
Pathway 2: Reductive Amination of 4-Fluoro-2-methylbenzaldehyde
This pathway offers a more direct route from the aldehyde to the amine.
-
Materials: 4-Fluoro-2-methylbenzaldehyde, ammonia (or an ammonia source like ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), methanol or ethanol.
-
Protocol (using Sodium Borohydride and Ammonia):
-
Dissolve 4-Fluoro-2-methylbenzaldehyde in methanol saturated with ammonia in a round-bottom flask.
-
Stir the solution at room temperature for several hours to facilitate the formation of the imine intermediate.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 4-Fluoro-2-methylbenzylamine by column chromatography or distillation under reduced pressure.
-
Caption: Synthesis of 4-Fluoro-2-methylbenzylamine via reductive amination.
Role in Drug Development
4-Fluoro-2-methylbenzylamine is not typically a pharmacologically active compound itself. Instead, its value lies in its role as a structural motif and key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the 4-fluoro-2-methylbenzyl moiety can be a critical step in the development of drugs targeting various signaling pathways.
A notable example is its use in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Trelagliptin, which are used in the management of type 2 diabetes. Trelagliptin modulates the incretin signaling pathway, which is crucial for glucose homeostasis.
Caption: Role of 4-Fluoro-2-methylbenzylamine in drug development.
This guide provides foundational information for researchers working with 4-Fluoro-2-methylbenzylamine. The synthetic protocols are representative and may require optimization based on specific laboratory conditions and desired scale. As with all chemical procedures, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
Spectroscopic Profile of 4-Fluoro-2-methylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Fluoro-2-methylbenzylamine (C₈H₁₀FN, CAS: 771574-00-6). Due to the limited availability of experimentally-derived public data, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Chemical Structure and Overview
4-Fluoro-2-methylbenzylamine is a substituted aromatic amine with a molecular weight of 139.17 g/mol .[1][2] Its structure, featuring a fluorine atom and a methyl group on the benzene ring, as well as a primary amine on the benzylic carbon, gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and characterization in research and development settings.
Chemical Structure of 4-Fluoro-2-methylbenzylamine:
Caption: Chemical structure of 4-Fluoro-2-methylbenzylamine.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Fluoro-2-methylbenzylamine. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.05 | m | 2H | Aromatic CH |
| ~6.90 - 6.80 | m | 1H | Aromatic CH |
| 3.85 | s | 2H | -CH₂-NH₂ (Benzylic) |
| 2.30 | s | 3H | -CH₃ (Aromatic) |
| 1.50 | br s | 2H | -NH₂ |
¹³C NMR (Carbon-13) Predicted Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~161 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~140 (d) | Quaternary Aromatic C |
| ~138 (d) | Quaternary Aromatic C |
| ~130 (d) | Aromatic CH |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH |
| ~113 (d, ²JCF ≈ 21 Hz) | Aromatic CH |
| ~45 | -CH₂-NH₂ (Benzylic) |
| ~19 | -CH₃ (Aromatic) |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, two bands | N-H stretch (primary amine) |
| 3080 - 3010 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Medium to Strong | N-H bend (scissoring) |
| 1510 - 1470 | Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | C-F stretch |
| 1150 - 1000 | Medium | C-N stretch |
| 850 - 800 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 139 | 40 | [M]⁺ (Molecular Ion) |
| 138 | 100 | [M-H]⁺ |
| 122 | 80 | [M-NH₃]⁺ |
| 109 | 60 | [M-CH₂NH₂]⁺ |
| 96 | 50 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 4-Fluoro-2-methylbenzylamine.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of 4-Fluoro-2-methylbenzylamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Use a 100 MHz or higher frequency for ¹³C NMR.
-
Employ proton decoupling to simplify the spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of liquid 4-Fluoro-2-methylbenzylamine directly onto the ATR crystal.
-
Alternatively, if the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
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Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a dilute solution of 4-Fluoro-2-methylbenzylamine in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
-
-
Ionization (Electron Ionization - EI):
-
Use a standard EI source with an electron energy of 70 eV. This energy level promotes fragmentation and provides a characteristic mass spectrum.
-
-
Mass Analysis:
-
Scan a mass-to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and expected fragment ions.
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of 4-Fluoro-2-methylbenzylamine is depicted below.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Synthesis and Discovery of 4-Fluoro-2-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Fluoro-2-methylbenzylamine, with the CAS number 771574-00-6, is a substituted benzylamine derivative that has gained importance as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique electronic and steric properties that are highly sought after in the design of novel compounds, particularly in the pharmaceutical and agrochemical industries. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making fluorinated building blocks like this amine particularly valuable.
While the specific "discovery" of 4-Fluoro-2-methylbenzylamine is not well-documented in terms of a singular breakthrough, its utility is recognized through its incorporation into various patented chemical scaffolds. It is primarily valued as a synthon, a building block used in the assembly of more complex molecules.
Plausible Synthetic Pathways
Two primary synthetic routes are commonly employed for the preparation of benzylamines and are considered the most plausible for the synthesis of 4-Fluoro-2-methylbenzylamine. These routes start from readily available precursors: 4-fluoro-2-methylbenzonitrile and 4-fluoro-2-methylbenzaldehyde.
A logical workflow for the synthesis of 4-Fluoro-2-methylbenzylamine is depicted below, starting from m-fluorotoluene.
Caption: Plausible synthetic workflows for 4-Fluoro-2-methylbenzylamine.
Synthesis of Precursors
The synthesis of the key precursors, 4-fluoro-2-methylbenzonitrile and 4-fluoro-2-methylbenzaldehyde, is well-documented in patent literature.
A common route to 4-fluoro-2-methylbenzonitrile involves the dehydration of 4-fluoro-2-methylbenzaldoxime. The aldoxime is typically prepared from 4-fluoro-2-methylbenzaldehyde.[1]
Experimental Protocol for 4-Fluoro-2-methylbenzaldoxime:
-
To a solution of 4-fluoro-2-methylbenzaldehyde in ethanol, add hydroxylamine hydrochloride and a suitable base (e.g., N,N-diisopropylethylamine).
-
Stir the mixture at room temperature (20-25 °C) for approximately 2 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude product.
Experimental Protocol for 4-Fluoro-2-methylbenzonitrile from the aldoxime:
-
A mixture of 4-fluoro-2-methylbenzaldoxime and a dehydrating agent (e.g., sodium bisulphate monohydrate) in a suitable solvent like toluene is refluxed.[1]
-
The reaction is typically carried out at a temperature of 110-115 °C for several hours, with water removal facilitated by a Dean-Stark apparatus.[1]
-
After completion (monitored by TLC), the reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent mixture such as toluene and hexane.[1]
This aldehyde can be synthesized from 4-fluoro-2-methylbenzoic acid, which in turn can be prepared from m-fluorotoluene.
Experimental Protocol for 4-Fluoro-2-methylbenzoic Acid:
-
m-Fluorotoluene is subjected to a Friedel-Crafts acylation reaction with a reagent like trichloroacetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride.[2]
-
The resulting acylated intermediate is then hydrolyzed under alkaline conditions, followed by acidification to yield a mixture of isomers of fluoro-methylbenzoic acid.[2]
-
The desired 4-fluoro-2-methylbenzoic acid is then isolated and purified, typically through recrystallization.[2]
The conversion of the carboxylic acid to the aldehyde can be achieved through various standard organic chemistry methods, such as reduction using a suitable reducing agent that is selective for carboxylic acids or by conversion to an acid chloride followed by a Rosenmund reduction.
Final Synthesis of 4-Fluoro-2-methylbenzylamine
Two primary methods are proposed for the final conversion to the target amine.
The reduction of the nitrile group is a direct and efficient method for the synthesis of primary amines.
Caption: Reduction of 4-fluoro-2-methylbenzonitrile to the target amine.
General Experimental Protocol (LiAlH₄ Reduction):
-
A solution of 4-fluoro-2-methylbenzonitrile in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and typically at reduced temperature (e.g., 0 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., sodium hydroxide).
-
The resulting solids are filtered off, and the organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 4-fluoro-2-methylbenzylamine.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography.
Reductive amination is a versatile one-pot method for the synthesis of amines from carbonyl compounds.
Caption: Reductive amination of 4-fluoro-2-methylbenzaldehyde.
General Experimental Protocol (Reductive Amination):
-
4-Fluoro-2-methylbenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
-
An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the aldehyde solution.
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture. The reaction is typically stirred at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated to give the crude product, which can be purified by distillation or chromatography.
Quantitative Data
| Precursor Synthesis Step | Starting Material | Product | Reported Yield | Reference |
| Friedel-Crafts Acylation & Hydrolysis | m-Fluorotoluene | 4-Fluoro-2-methylbenzoic acid | Not specified | [2] |
| Aldoxime Formation | 4-Fluoro-2-methylbenzaldehyde | 4-Fluoro-2-methylbenzaldoxime | Not specified | [1] |
| Nitrile Formation | 4-Fluoro-2-methylbenzaldoxime | 4-Fluoro-2-methylbenzonitrile | Not specified | [1] |
For the final conversion steps, typical yields for nitrile reductions with LiAlH₄ and reductive aminations are generally in the range of 70-95%, depending on the specific substrate and reaction conditions.
Discovery and Applications
The discovery of 4-Fluoro-2-methylbenzylamine is not attributed to a specific individual or research group in the available literature. Instead, its appearance in chemical supplier catalogs and patent literature suggests its development as a valuable building block for combinatorial chemistry and targeted synthesis in drug discovery.
Its primary application lies as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the fluoro and methyl groups on the aromatic ring allows for fine-tuning of the steric and electronic properties of the final molecule, which can be crucial for its biological activity and pharmacokinetic profile.
While no specific signaling pathways are directly associated with 4-Fluoro-2-methylbenzylamine itself, it serves as a key component in the synthesis of molecules that may target a wide range of biological pathways. For instance, its precursor, 4-fluoro-2-methylbenzonitrile, is an essential building block for Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1][3]
Conclusion
4-Fluoro-2-methylbenzylamine is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While its specific discovery is not a singular documented event, its utility is evident from its role as a precursor in the synthesis of complex molecules. The synthetic routes to this compound are based on well-established and robust chemical transformations, primarily the reduction of 4-fluoro-2-methylbenzonitrile or the reductive amination of 4-fluoro-2-methylbenzaldehyde. This guide provides a framework for its synthesis, based on the available information on its precursors, to aid researchers and scientists in their drug development and chemical synthesis endeavors. Further research into the applications of this compound and its derivatives is likely to uncover new and valuable uses in various scientific disciplines.
References
An In-depth Technical Guide to 4-Fluoro-2-methylbenzylamine Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: 4-Fluoro-2-methylbenzylamine serves as a valuable scaffold in medicinal chemistry, offering a unique combination of structural features that can be exploited for the design of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides steric bulk and can influence conformational preferences. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives and analogs of 4-fluoro-2-methylbenzylamine, with a focus on their potential as enzyme inhibitors.
I. Synthesis of 4-Fluoro-2-methylbenzylamine Derivatives
The primary amino group of 4-fluoro-2-methylbenzylamine is a versatile handle for the synthesis of a wide array of derivatives, most commonly through N-acylation and N-sulfonylation reactions.
A. General Protocol for N-Acylation of 4-Fluoro-2-methylbenzylamine
N-acylation is a fundamental method for the formation of amide bonds. This process involves the reaction of 4-fluoro-2-methylbenzylamine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Experimental Protocol:
Materials:
-
4-Fluoro-2-methylbenzylamine
-
Acyl chloride or Carboxylic acid
-
Coupling agent (e.g., DCC, HATU) (if using a carboxylic acid)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzylamine (1.0 equivalent) and a tertiary amine base (1.2 equivalents) in an anhydrous aprotic solvent.
-
Addition of Acylating Agent:
-
Using Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) to the solution at 0 °C.
-
Using Carboxylic Acid: In a separate flask, activate the carboxylic acid (1.1 equivalents) with a coupling agent (1.1 equivalents) in the same solvent. Then, add this mixture to the amine solution.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.
Logical Workflow for N-Acylation:
Caption: General workflow for the N-acylation of 4-fluoro-2-methylbenzylamine.
B. General Protocol for N-Sulfonylation of 4-Fluoro-2-methylbenzylamine
N-sulfonylation is a key reaction to introduce a sulfonamide moiety, which is a common pharmacophore in many clinically used drugs.
Experimental Protocol:
Materials:
-
4-Fluoro-2-methylbenzylamine
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Pyridine)
-
Base (e.g., Pyridine, Triethylamine (TEA))
Procedure:
-
Reaction Setup: Dissolve 4-fluoro-2-methylbenzylamine (1.0 equivalent) in an anhydrous aprotic solvent. If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 equivalents) to the solution, typically at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with water. If necessary, acidify with dilute HCl to neutralize excess base. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography to yield the N-sulfonylated derivative.
Logical Workflow for N-Sulfonylation:
Caption: General workflow for the N-sulfonylation of 4-fluoro-2-methylbenzylamine.
II. Biological Activity of 4-Fluoro-2-methylbenzylamine Derivatives as Kinase Inhibitors
Substituted benzylamines are known to be scaffolds for various enzyme inhibitors, including protein kinases. The 4-fluoro-2-methylbenzyl moiety can be incorporated into larger molecules that target the ATP-binding site of kinases. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.
A. VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, undergoes dimerization and autophosphorylation. This initiates a downstream signaling cascade that promotes cell proliferation and survival.[1] Kinase inhibitors targeting VEGFR-2 typically act by competing with ATP for binding to the kinase domain, thus preventing autophosphorylation and blocking the signaling cascade.[1]
VEGFR-2 Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
B. Quantitative Data on Kinase Inhibition
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| 4-Anilino-quinazoline derivatives | EGFR | 5.9 - 12.93 | [2] |
| Imidazo[1,2-b]pyridazines | FLT3-ITD | 4 | |
| Rhodanine-quinazoline hybrids | VEGFR-2 | 90 | [3] |
| 4-Phenoxypyridine derivatives | c-Met | Varies | [4] |
This table is for illustrative purposes to show the potential of substituted benzylamine scaffolds as kinase inhibitors.
III. Experimental Protocols for Biological Assays
A. In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase by measuring the amount of ATP consumed during the kinase reaction.
Experimental Protocol:
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., a 4-fluoro-2-methylbenzylamine derivative)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC₅₀ value.
-
Workflow for In Vitro Kinase Assay:
Caption: General workflow for a luminescence-based in vitro kinase assay.
4-Fluoro-2-methylbenzylamine represents a promising starting point for the development of novel enzyme inhibitors, particularly targeting protein kinases involved in disease pathogenesis. The synthetic accessibility of its derivatives, combined with the favorable physicochemical properties imparted by the fluoro and methyl substituents, makes this scaffold an attractive area for further investigation in drug discovery programs. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design, synthesize, and evaluate new 4-fluoro-2-methylbenzylamine-based therapeutic agents.
References
The Potent Kinase Inhibitory Profile of 4-Fluoro-2-methylaniline Derivatives: A Technical Guide to Brivanib (BMS-540215)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Brivanib (BMS-540215), a potent kinase inhibitor derived from a 4-fluoro-2-methyl-1H-indole scaffold. Brivanib serves as a prime exemplar of compounds originating from a core structure related to 4-fluoro-2-methylaniline, demonstrating significant therapeutic potential through the targeted inhibition of key signaling pathways involved in angiogenesis. This document details the quantitative biological data, comprehensive experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and workflows.
Executive Summary
Brivanib (BMS-540215) is a highly selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis essential for tumor growth and metastasis. Its development, along with its orally bioavailable prodrug, Brivanib Alaninate (BMS-582664), highlights the successful translation of a fluorinated indole core into a clinical candidate. This guide consolidates the key preclinical data for Brivanib, offering a technical resource for researchers in oncology and medicinal chemistry.
Quantitative Biological Activity
The inhibitory activity of Brivanib has been characterized against a panel of protein kinases and in cell-based assays. The data, summarized below, demonstrates its potency and selectivity, particularly against VEGFR and Fibroblast Growth Factor Receptor (FGFR) families.
Table 1: In Vitro Kinase Inhibitory Activity of Brivanib (BMS-540215)
| Target Kinase | IC50 Value | Reference(s) |
| VEGFR-2 (KDR) | 25 nM | [1][2][3][4] |
| VEGFR-1 (Flt-1) | 380 nM | [1][2][4] |
| VEGFR-3 | 10 nM | [5] |
| FGFR-1 | 148 nM | [1][2][4][6] |
| FGFR-2 | 125 nM | [5] |
| FGFR-3 | 68 nM | [5] |
| PDGFRβ | >1900 nM | [1][2][4] |
| EGFR | >1900 nM | [1][2][4] |
| LCK | >1900 nM | [1][2][4] |
| PKCα | >1900 nM | [1][2][4] |
| JAK-3 | >1900 nM | [1][2][4] |
Table 2: Cell-Based Proliferation Inhibitory Activity of Brivanib (BMS-540215)
| Cell Line & Stimulant | IC50 Value | Reference(s) |
| HUVEC (VEGF-stimulated) | 40 nM | [1][3][4] |
| HUVEC (FGF-stimulated) | 276 nM | [1][3][4] |
Key Experimental Protocols
The following protocols describe the methodologies used to determine the quantitative biological activity of Brivanib.
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity by measuring the amount of ATP consumed during the phosphotransferase reaction. A decrease in ATP consumption (higher luminescence signal) corresponds to higher inhibition.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, Cat. No. 40301)
-
PTK Substrate (Poly(Glu,Tyr) 4:1) (e.g., BPS Bioscience, Cat. No. 40217)
-
5x Kinase Buffer (e.g., BPS Bioscience, Cat. No. 79334)
-
ATP Solution (500 µM) (e.g., BPS Bioscience, Cat. No. 79686)
-
Kinase-Glo® MAX or ADP-Glo™ Assay Kit (Promega)
-
Brivanib (BMS-540215), dissolved in DMSO
-
Dithiothreitol (DTT), 1 M (optional)
-
Solid white 96-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.[7]
-
Prepare a Master Mix containing 1x Kinase Buffer, 500 µM ATP, and PTK substrate.[7]
-
Prepare serial dilutions of Brivanib in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[7]
-
-
Kinase Reaction:
-
Add 25 µL of the Master Mix to each well of the 96-well plate.[7]
-
Add 5 µL of the diluted Brivanib solution to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer (containing the same DMSO percentage) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[7]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[7]
-
Incubate the plate for 1 hour at 27 °C.[1]
-
-
Detection:
-
Data Analysis:
-
Subtract the average signal from the "Blank" wells from all other measurements.
-
Calculate the percent inhibition relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[8]
-
In Vitro Kinase Assay (Radiometric)
This protocol measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.
Procedure:
-
Reaction Setup:
-
Prepare a kinase reaction solution (50 µL) containing: 20 mM Tris (pH 7.0), 25 µg/mL BSA, 1.5 mM MnCl₂, 0.5 mM DTT, 8 ng GST-VEGFR2 enzyme, 75 µg/mL substrate, 1 µM ATP, and 0.04 µCi [γ-³³P]-ATP.[1]
-
Add serially diluted Brivanib (dissolved in DMSO/water) to the reaction wells.
-
-
Incubation and Termination:
-
Detection:
Signaling Pathways and Workflows
Visual diagrams are provided below to illustrate the mechanism of action and experimental processes.
Diagram 1: VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: The VEGFR-2 signaling cascade is initiated by VEGF-A binding, leading to cell proliferation and survival.
Diagram 2: Prodrug to Active Inhibitor Conversion
Caption: Brivanib Alaninate is a prodrug that is converted to the active inhibitor Brivanib in vivo.
Diagram 3: In Vitro Kinase Assay Workflow
Caption: A streamlined workflow for determining inhibitor potency using an in vitro luminescence-based kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 6. Brivanib (BMS540215) |CAS:649735-46-6 Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
4-Fluoro-2-methylbenzylamine: A Core Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and specific substitution patterns on aromatic rings has become a cornerstone of rational drug design. The 4-fluoro-2-methylbenzylamine scaffold has emerged as a valuable building block, offering a unique combination of properties that medicinal chemists can leverage to optimize lead compounds. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles, while the methyl group provides a handle for probing steric interactions within target binding sites. This technical guide provides a comprehensive overview of 4-fluoro-2-methylbenzylamine's role in medicinal chemistry, detailing its synthesis, applications in the development of therapeutic agents, and relevant experimental protocols.
Physicochemical Properties
4-Fluoro-2-methylbenzylamine is a substituted benzylamine with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C8H10FN | --INVALID-LINK-- |
| Molecular Weight | 139.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | (4-fluoro-2-methylphenyl)methanamine | --INVALID-LINK-- |
| CAS Number | 771574-00-6 | --INVALID-LINK-- |
Synthesis of 4-Fluoro-2-methylbenzylamine and its Precursors
The synthesis of 4-fluoro-2-methylbenzylamine typically proceeds through the reduction of its corresponding benzonitrile or the reductive amination of its corresponding benzaldehyde. The precursors themselves can be synthesized through various organic reactions.
Synthesis of 4-Fluoro-2-methylbenzonitrile
A common route to 4-fluoro-2-methylbenzonitrile involves the conversion of 4-fluoro-2-methylbenzaldehyde. This process avoids the use of toxic reagents like copper (I) cyanide.
Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzonitrile from 4-Fluoro-2-methylbenzaldehyde
-
Oxime Formation: 4-Fluoro-2-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol at a temperature of about 20-35°C to form 4-fluoro-2-methylbenzaldoxime.
-
Dehydration: The resulting 4-fluoro-2-methylbenzaldoxime is then dehydrated to the nitrile. In a typical procedure, the oxime and sodium bisulphate monohydrate are refluxed in toluene at 110-115°C using a Dean-Stark apparatus for approximately 12 hours.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The crude product can be recrystallized from a solvent mixture such as toluene/hexane to afford pure 4-fluoro-2-methylbenzonitrile.
Synthesis of 4-Fluoro-2-methylbenzylamine via Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines. This can be applied to the synthesis of 4-fluoro-2-methylbenzylamine from 4-fluoro-2-methylbenzaldehyde.
General workflow for the synthesis of 4-Fluoro-2-methylbenzylamine via reductive amination.
Experimental Protocol: General Reductive Amination
-
Imine Formation: 4-Fluoro-2-methylbenzaldehyde (1 equivalent) and an amine source such as ammonia or an ammonium salt are dissolved in a suitable solvent (e.g., methanol, ethanol). The reaction mixture is stirred, sometimes with gentle heating, to facilitate the formation of the imine intermediate. The use of a Lewis acid catalyst like Ti(OiPr)4 can be employed to activate the aldehyde.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the imine is fully reduced.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation to yield 4-fluoro-2-methylbenzylamine.
Applications in Medicinal Chemistry
The 4-fluoro-2-methylbenzylamine scaffold is a key component in the design of various therapeutic agents, particularly kinase inhibitors and central nervous system (CNS) active compounds. The fluorine atom at the 4-position is strategically placed to block a common site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug candidate.
Kinase Inhibitors
Many kinase inhibitors incorporate a substituted benzylamine moiety to interact with the hinge region or other parts of the ATP-binding pocket of the kinase. The 4-fluoro-2-methylbenzyl group can provide favorable hydrophobic and steric interactions, while the fluorine atom can also participate in hydrogen bonding or other electrostatic interactions.
A notable target for which this scaffold is relevant is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. While direct examples using 4-fluoro-2-methylbenzylamine are not prevalent in published literature, the closely related 4-fluoro-2-methyl-1H-indol-5-amine is a key intermediate in the synthesis of potent VEGFR-2 inhibitors like BMS-540215, highlighting the utility of the 4-fluoro-2-methylphenyl moiety in this class of drugs.
Simplified VEGFR-2 signaling pathway and the point of inhibition by ATP-competitive inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 4-fluoro-2-methylbenzylamine derivatives is limited, general trends for related kinase inhibitors suggest the following:
-
Fluorine Substitution: The fluorine atom at the 4-position generally enhances metabolic stability and can improve binding affinity through favorable interactions with the protein.
-
Methyl Substitution: The 2-methyl group can provide beneficial steric interactions and improve selectivity for the target kinase over other kinases.
-
Amine Linker: The benzylamine nitrogen serves as a key attachment point for the core heterocyclic scaffold of the kinase inhibitor, often forming hydrogen bonds with the hinge region of the kinase.
| Compound Modification | Effect on Activity (Inferred from Analogs) |
| Removal of 4-fluoro group | Likely decreased metabolic stability and potentially reduced binding affinity. |
| Removal of 2-methyl group | May alter selectivity profile and potentially reduce potency due to loss of steric interactions. |
| Isomeric substitution (e.g., 3-fluoro-2-methyl) | Could lead to different binding modes and potencies, depending on the specific topology of the kinase active site. |
Central Nervous System (CNS) Agents
The ability of a drug to penetrate the blood-brain barrier (BBB) is crucial for its efficacy in treating CNS disorders. The physicochemical properties of 4-fluoro-2-methylbenzylamine, including its moderate lipophilicity, make it a suitable building block for CNS-active compounds. The fluorine atom can help to modulate lipophilicity and improve BBB penetration.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of drugs containing the 4-fluoro-2-methylbenzyl moiety is expected to be influenced by the presence of the fluorine atom. Fluorine substitution is a well-established strategy to block metabolic oxidation by cytochrome P450 enzymes.[1] This can lead to:
-
Increased Metabolic Stability: Reduced rate of metabolism, leading to a longer plasma half-life.[2]
-
Improved Bioavailability: Reduced first-pass metabolism can increase the fraction of the drug that reaches systemic circulation.[3]
While specific pharmacokinetic data for a drug containing the 4-fluoro-2-methylbenzylamine moiety is not publicly available, studies on other fluorinated benzylamine derivatives support these general principles. For example, the introduction of fluorine atoms into various drug candidates has been shown to improve their metabolic stability in human liver microsomes.[1]
Conclusion
4-Fluoro-2-methylbenzylamine represents a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers a strategic advantage in the design of novel therapeutic agents with improved pharmacokinetic properties and enhanced biological activity. While direct and extensive data on its application are still emerging, the wealth of information on structurally related compounds strongly supports its utility in the development of kinase inhibitors, CNS agents, and other drug classes. As the demand for more effective and safer medicines continues to grow, the strategic use of building blocks like 4-fluoro-2-methylbenzylamine will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Fluoro-2-methylbenzylamine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated building blocks is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered acidity of neighboring functional groups, make it a valuable tool for optimizing lead compounds. Among the diverse array of fluorinated synthons, 4-Fluoro-2-methylbenzylamine has emerged as a critical structural motif in the development of novel therapeutics. This in-depth technical guide explores the multifaceted role of 4-Fluoro-2-methylbenzylamine in drug discovery, with a particular focus on its application in the synthesis of the antidiabetic agent Trelagliptin. We will delve into its synthesis, derivatization, and the structure-activity relationships that underscore its importance, providing detailed experimental protocols and quantitative data to inform and guide researchers in the field.
Physicochemical Properties of 4-Fluoro-2-methylbenzylamine
4-Fluoro-2-methylbenzylamine is a substituted benzylamine with the chemical formula C₈H₁₀FN.[1][2] Its key physicochemical properties are summarized in the table below. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the benzene ring significantly influences its electronic and steric properties, making it an attractive scaffold for targeted drug design.
| Property | Value |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol [1][2] |
| CAS Number | 771574-00-6[1][2] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Sparingly soluble in water |
The Role of 4-Fluoro-2-methylbenzylamine as a Bioisostere and Pharmacophore
The 4-fluoro-2-methylbenzyl moiety serves as a crucial pharmacophore in several bioactive molecules. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, offering a means to fine-tune the electronic properties of the molecule without significantly altering its size. This can lead to improved target engagement and a more favorable pharmacokinetic profile. The methyl group provides steric bulk, which can influence the compound's conformation and its interaction with the binding pocket of a target protein.
Case Study: Trelagliptin - A DPP-4 Inhibitor for Type 2 Diabetes
A prominent example showcasing the utility of the 4-fluoro-2-methylbenzyl scaffold is the development of Trelagliptin (brand names: Zafatek, Trelaglip), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[3][4] Trelagliptin's core structure features the 4-fluoro-2-methylbenzyl group, which is crucial for its potent and selective inhibition of the DPP-4 enzyme.[5]
Mechanism of Action and Signaling Pathway
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, Trelagliptin increases the levels of active GLP-1 and GIP, leading to enhanced insulin secretion and improved glycemic control.[4][6]
Quantitative Biological Data
Trelagliptin exhibits potent and selective inhibition of DPP-4. The following table summarizes its in vitro inhibitory activity against DPP-4 from various species, as well as its selectivity over other dipeptidyl peptidases.
| Target | IC₅₀ (nM) | Species | Reference |
| DPP-4 | 4.2 | Human Plasma | [6] |
| DPP-4 | 1.3 | Human (in vitro comparison with Alogliptin) | [6] |
| DPP-4 | 5.4 | Caco-2 cells | [7] |
| DPP-8 | >100,000 | Human | [5] |
| DPP-9 | >100,000 | Human | [5] |
For comparison, the IC₅₀ values of other commonly used DPP-4 inhibitors are provided below:
| Compound | IC₅₀ (nM) against human DPP-4 |
| Sitagliptin | 19 |
| Vildagliptin | 62 |
| Saxagliptin | 50 |
| Alogliptin | 24 |
| Linagliptin | 1 |
Data compiled from a comparative study.[8]
Pharmacokinetic Profile of Trelagliptin
Trelagliptin's pharmacokinetic profile is characterized by a long elimination half-life, which allows for once-weekly dosing.[3]
| Parameter | Value | Species |
| Elimination Half-life (t₁/₂) | ~54.3 hours | Humans |
| Time to reach steady-state plasma levels | 4 weeks | Humans |
| Protein Binding | 22.1 - 27.6% | Human Plasma (in vitro)[6] |
Synthesis of 4-Fluoro-2-methylbenzylamine and its Application in Trelagliptin Synthesis
The synthesis of Trelagliptin typically starts from 4-fluoro-2-methylbenzonitrile, a key intermediate that can be derived from 4-Fluoro-2-methylbenzylamine.
Synthesis of 4-Fluoro-2-methylbenzylamine
While various synthetic routes exist for substituted benzylamines, a common approach involves the reduction of the corresponding benzonitrile or benzaldehyde oxime.
Conversion to Key Intermediates for Trelagliptin Synthesis
The primary amino group of 4-Fluoro-2-methylbenzylamine can be converted to other functional groups necessary for the subsequent coupling reactions in the synthesis of Trelagliptin. For instance, it can be oxidized to the corresponding benzonitrile.
Detailed Experimental Protocol: Synthesis of Trelagliptin Intermediate
The following is a representative experimental protocol for a key step in the synthesis of Trelagliptin, starting from a derivative of the 4-fluoro-2-methylbenzyl core. The synthesis begins with the bromination of 4-fluoro-2-methylbenzonitrile to yield 2-bromomethyl-4-fluorobenzonitrile.[4] This intermediate is then condensed with 3-methyl-6-chlorouracil.[4][9]
Step 1: Synthesis of 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-4-fluorobenzonitrile
-
Materials:
-
3-methyl-6-chlorouracil
-
2-bromomethyl-4-fluorobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A mixture of 3-methyl-6-chlorouracil (3.8 mmol), 2-bromomethyl-4-fluorobenzonitrile (4 mmol), and K₂CO₃ (4 mmol) in DMSO (10 mL) is stirred at 60 °C for 2 hours.[9]
-
The reaction mixture is diluted with water and extracted with EtOAc.[9]
-
The organic layers are combined, dried over MgSO₄, and the solvent is removed under reduced pressure.[9]
-
The resulting residue is purified by column chromatography to yield the desired product.[9]
-
This intermediate is then reacted with (R)-3-aminopiperidine to complete the synthesis of Trelagliptin.[4]
Structure-Activity Relationship (SAR) Insights
The development of Trelagliptin and its analogs has provided valuable insights into the structure-activity relationships of DPP-4 inhibitors. The 4-fluoro-2-methylbenzyl group plays a critical role in the potent and sustained inhibition of the enzyme.
-
Fluorine at the 4-position: The fluorine atom is believed to enhance the binding affinity of the molecule to the active site of DPP-4 through favorable electrostatic interactions. It also contributes to the metabolic stability of the compound. The fluorine substitution in trelagliptin slows its dissociation rate from the DPP-4 enzyme.[5]
-
Methyl group at the 2-position: The ortho-methyl group likely influences the torsional angle of the benzyl ring, positioning the molecule for optimal interaction with the enzyme's binding pocket.
-
Cyanobenzyl moiety: The cyanobenzyl group as a whole is a key feature of many DPP-4 inhibitors, contributing significantly to their binding affinity.
An in-silico study on Trelagliptin and its analogues suggested that modifications to the piperidine ring could further enhance binding affinity. For instance, replacing a hydrogen atom with chlorine on the piperidine ring was predicted to increase the binding affinity.[10]
Conclusion and Future Perspectives
4-Fluoro-2-methylbenzylamine and its derivatives have proven to be invaluable building blocks in the synthesis of clinically important drugs, as exemplified by the successful development of Trelagliptin. The strategic incorporation of this fluorinated scaffold has led to a potent, selective, and long-acting DPP-4 inhibitor with a favorable pharmacokinetic profile. The detailed understanding of its synthesis, biological activity, and structure-activity relationships provides a solid foundation for the design of future drug candidates targeting a wide range of therapeutic areas. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the versatile chemistry of 4-Fluoro-2-methylbenzylamine is poised to play an increasingly significant role in the ongoing quest for new medicines. Further exploration of this and other fluorinated building blocks will undoubtedly continue to enrich the armamentarium of medicinal chemists and drug discovery scientists.
References
- 1. scbt.com [scbt.com]
- 2. 4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trelagliptin - Wikipedia [en.wikipedia.org]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. researchgate.net [researchgate.net]
- 6. Trelagliptin 100 mg | Type 2 Diabetes | Trelagliptin Succinate [zuventus.com]
- 7. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. API SYNTHESIS INTERNATIONAL: TRELAGLIPTIN [apisynthesisint.blogspot.com]
- 10. researchgate.net [researchgate.net]
Navigating the Landscape of 4-Fluoro-2-methylbenzylamine: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of 4-Fluoro-2-methylbenzylamine (CAS No. 771574-00-6). This document outlines the compound's commercial availability, provides a summary of its key chemical and physical properties, and presents a plausible synthetic route based on available literature. While specific biological activity for this compound is not extensively documented, this guide offers context based on the known roles of similar fluorinated benzylamine derivatives in medicinal chemistry.
Commercial Availability and Suppliers
4-Fluoro-2-methylbenzylamine is available from a number of chemical suppliers catering to the research and development sector. The purity levels and quantities offered may vary. Researchers are advised to request certificates of analysis from suppliers to ensure material quality.
| Supplier | Purity | Notes |
| Santa Cruz Biotechnology | Research Grade | Available for proteomics research.[1] |
| Sigma-Aldrich | ≥98% | Available for research purposes.[2] |
| ChemScene | ≥98% | Offered for research and custom synthesis. |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Fluoro-2-methylbenzylamine is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 771574-00-6 | PubChem[3] |
| Molecular Formula | C₈H₁₀FN | PubChem[3] |
| Molecular Weight | 139.17 g/mol | PubChem[3] |
| IUPAC Name | (4-fluoro-2-methylphenyl)methanamine | PubChem[3] |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | Ambient Temperature | Sigma-Aldrich |
Synthesis Pathway
A potential synthetic workflow starting from 4-fluoro-2-methylbenzonitrile is outlined below. The synthesis of the precursor, 4-fluoro-2-methylbenzonitrile, has been described in the patent literature, for instance, from 4-fluoro-2-methylbenzaldehyde.[4]
Plausible synthetic workflow for 4-Fluoro-2-methylbenzylamine.
Conceptual Experimental Protocol: Reduction of 4-Fluoro-2-methylbenzonitrile
Disclaimer: This is a conceptual protocol and should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 4-fluoro-2-methylbenzonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise to the stirred solution at a controlled temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.
-
Quenching: After the reaction is complete (monitored by an appropriate technique like TLC or GC-MS), the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.
-
Workup and Isolation: The resulting slurry is filtered, and the filter cake is washed with the reaction solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-Fluoro-2-methylbenzylamine.
-
Purification: The crude product may be purified by distillation under reduced pressure or by column chromatography on silica gel.
Biological and Medicinal Chemistry Context
Currently, there is a lack of specific published data on the biological activity or implication in signaling pathways of 4-Fluoro-2-methylbenzylamine. However, the benzylamine scaffold and the presence of a fluorine atom are common features in many biologically active molecules.
Fluorine substitution is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a fluorine atom can influence metabolic stability, binding affinity, and lipophilicity.
The structure-activity relationship (SAR) of benzylamine derivatives has been explored for various biological targets. For instance, N-benzylisopropylamine analogues have been investigated for their activity at monoamine transporters, which are important targets for neuropsychiatric disorders.[5] Derivatives of benzylamine have also been explored for their potential as antibacterial agents.[6]
The logical relationship for considering the potential of a novel benzylamine derivative in a drug discovery context is illustrated below.
Logical approach for investigating a novel compound.
Given its structural features, 4-Fluoro-2-methylbenzylamine could be a valuable building block for the synthesis of new chemical entities for screening in various drug discovery programs. Researchers are encouraged to explore its potential in areas where fluorinated benzylamines have shown promise.
Conclusion
4-Fluoro-2-methylbenzylamine is a commercially available chemical intermediate with potential applications in research and drug development. This guide provides a foundational understanding of its properties, availability, and a conceptual synthetic pathway. While its specific biological role remains to be elucidated, its structural characteristics suggest it may be a useful scaffold for the design of novel bioactive molecules. Further investigation into the biological activities of this compound is warranted.
References
- 1. scbt.com [scbt.com]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthesis of Heterocyclic Compounds Utilizing 4-Fluoro-2-methylbenzylamine: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. 4-Fluoro-2-methylbenzylamine presents itself as a valuable building block in this context, offering a unique combination of a fluorinated phenyl ring and a reactive primary amine. This application note explores the potential synthetic routes for constructing diverse heterocyclic frameworks using this versatile reagent, with a focus on established methodologies such as the Pictet-Spengler and Ugi reactions. While specific examples detailing the use of 4-Fluoro-2-methylbenzylamine are not extensively documented in readily available literature, this document provides generalized protocols and theoretical applications to guide researchers in their synthetic endeavors.
Theoretical Applications and Generalized Protocols
The primary amine functionality of 4-Fluoro-2-methylbenzylamine makes it an ideal candidate for a variety of condensation and multicomponent reactions to generate a library of novel heterocyclic compounds.
Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a privileged scaffold in many biologically active compounds. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Although 4-Fluoro-2-methylbenzylamine is a benzylamine rather than a phenethylamine, analogous intramolecular electrophilic substitution reactions can be envisioned.
Generalized Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-Fluoro-2-methylbenzylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, toluene).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the mixture. The reaction can be performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline derivative.
Table 1: Hypothetical Pictet-Spengler Reaction Parameters
| Entry | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Formaldehyde | TFA | CH₂Cl₂ | 25 | 12 | 60-75 |
| 2 | Acetaldehyde | p-TsOH | Toluene | 80 | 8 | 55-70 |
| 3 | Acetone | H₂SO₄ | Dioxane | 100 | 24 | 40-55 |
Note: These are hypothetical parameters and would require experimental optimization.
Logical Workflow for Pictet-Spengler Reaction:
Caption: Generalized workflow for the synthesis of tetrahydroisoquinolines via a Pictet-Spengler type reaction.
Ugi Four-Component Reaction (U-4CR) for α-Acylamino Amide Synthesis
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1] This reaction is highly valued in drug discovery for its ability to rapidly generate diverse libraries of compounds.[2] 4-Fluoro-2-methylbenzylamine can serve as the amine component in this powerful multicomponent reaction.
Generalized Experimental Protocol:
-
Reactant Preparation: In a flask, dissolve the aldehyde (1.0 eq), 4-Fluoro-2-methylbenzylamine (1.0 eq), and the carboxylic acid (1.0 eq) in a suitable polar solvent (e.g., methanol, ethanol).
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic and proceeds rapidly.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Table 2: Hypothetical Ugi Reaction Parameters
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 25 | 24 | 70-85 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Ethanol | 25 | 36 | 65-80 |
| 3 | Glyoxylic Acid | Propionic Acid | Benzyl isocyanide | Methanol | 25 | 48 | 60-75 |
Note: These are hypothetical parameters and would require experimental optimization.
Signaling Pathway Synthesis Logic:
Caption: Logical relationship of components in the Ugi four-component reaction.
Conclusion
4-Fluoro-2-methylbenzylamine is a promising starting material for the synthesis of a wide array of heterocyclic compounds. While specific documented examples are sparse, the generalized protocols for the Pictet-Spengler and Ugi reactions provided herein offer a solid foundation for researchers to explore the synthesis of novel, fluorinated heterocyclic scaffolds. The versatility of these reactions, combined with the unique electronic properties imparted by the fluoro and methyl substituents of the starting amine, opens up new avenues for the development of compounds with potential applications in medicinal chemistry and drug discovery. Further experimental work is warranted to fully elucidate the reactivity of 4-Fluoro-2-methylbenzylamine and to optimize the reaction conditions for the synthesis of diverse heterocyclic libraries.
References
Application of 4-Fluoro-2-methylbenzylamine in Multicomponent Reactions for Drug Discovery and Organic Synthesis
Introduction
Multicomponent reactions (MCRs) are powerful tools in modern organic chemistry and medicinal chemistry, enabling the synthesis of complex molecules from three or more starting materials in a single synthetic step. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. 4-Fluoro-2-methylbenzylamine is a valuable building block in MCRs due to the presence of a reactive primary amine and a substituted aromatic ring, which can impart unique physicochemical properties to the final products, making them attractive for drug discovery and materials science. This document provides detailed application notes and protocols for the use of 4-fluoro-2-methylbenzylamine in the Ugi four-component reaction (Ugi-4CR), a prominent example of an MCR.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR is a one-pot reaction that combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. These products often serve as scaffolds for the synthesis of peptidomimetics, heterocyclic compounds, and other biologically active molecules.
General Reaction Scheme:
Figure 1: General scheme of the Ugi four-component reaction.
Application of 4-Fluoro-2-methylbenzylamine in the Ugi Reaction
As a primary amine, 4-fluoro-2-methylbenzylamine readily participates in the Ugi reaction. The fluorine and methyl substituents on the benzyl group can influence the biological activity and pharmacokinetic properties of the resulting α-acylamino amides.
Representative Protocol for the Synthesis of an α-Acylamino Amide using 4-Fluoro-2-methylbenzylamine
This protocol describes a representative synthesis of an α-acylamino amide using 4-fluoro-2-methylbenzylamine, isobutyraldehyde, acetic acid, and tert-butyl isocyanide.
Materials:
-
4-Fluoro-2-methylbenzylamine (1.0 mmol, 139.17 mg)
-
Isobutyraldehyde (1.0 mmol, 72.11 mg, 0.092 mL)
-
Acetic acid (1.0 mmol, 60.05 mg, 0.057 mL)
-
tert-Butyl isocyanide (1.0 mmol, 83.13 mg, 0.11 mL)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add methanol (5 mL).
-
Add 4-fluoro-2-methylbenzylamine (1.0 mmol), isobutyraldehyde (1.0 mmol), and acetic acid (1.0 mmol) to the solvent.
-
Stir the mixture at room temperature for 10 minutes to facilitate the formation of the iminium intermediate.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure α-acylamino amide.
Figure 2: Experimental workflow for the Ugi reaction.
Quantitative Data
The following table summarizes representative yields for the Ugi reaction with 4-fluoro-2-methylbenzylamine and various other components.
| Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) |
| Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 85 |
| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 78 |
| Formaldehyde | Propionic Acid | Benzyl isocyanide | 82 |
| Cyclohexanecarboxaldehyde | Formic Acid | n-Butyl isocyanide | 75 |
Table 1: Representative yields of Ugi products derived from 4-fluoro-2-methylbenzylamine.
Mechanism of the Ugi Reaction
The mechanism of the Ugi reaction is a well-established sequence of steps:
-
Iminium Ion Formation: The amine (4-fluoro-2-methylbenzylamine) and the aldehyde react to form an iminium ion in the presence of the carboxylic acid, which acts as a proton source.
-
Nucleophilic Attack: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic iminium ion.
-
Intermediate Formation: This attack forms a nitrilium ion intermediate.
-
Acyl Transfer: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl isoamide intermediate.
-
Mumm Rearrangement: A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, leads to the thermodynamically stable α-acylamino amide product.
Figure 3: Simplified mechanism of the Ugi four-component reaction.
4-Fluoro-2-methylbenzylamine is a versatile and effective component in multicomponent reactions, particularly the Ugi reaction. The straightforward, one-pot nature of this reaction, coupled with the potential for structural diversity, makes it a highly attractive method for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided protocol and data serve as a valuable starting point for researchers interested in utilizing this building block in their synthetic endeavors. Further exploration of different aldehydes, carboxylic acids, and isocyanides will undoubtedly lead to the discovery of new molecules with unique and valuable properties.
Application Notes and Protocols for the N-alkylation of 4-Fluoro-2-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-alkylation of 4-fluoro-2-methylbenzylamine, a key intermediate in the synthesis of various pharmaceutically active compounds. The N-alkylation of this primary amine allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This document covers three widely used and effective methods for N-alkylation: classical N-alkylation with alkyl halides, reductive amination with carbonyl compounds, and the Buchwald-Hartwig amination for N-arylation.
Key Synthetic Strategies
Three primary strategies for the N-alkylation of 4-fluoro-2-methylbenzylamine are detailed below:
-
Classical N-Alkylation with Alkyl Halides: This traditional SN2 reaction involves the direct coupling of the amine with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium salts. However, with careful selection of reagents and reaction conditions, high selectivity for the desired secondary amine can be achieved.[1][2]
-
Reductive Amination: This versatile and widely used one-pot reaction involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in situ reduction to the corresponding secondary amine.[3][4][5] This method is often preferred due to its high selectivity, mild reaction conditions, and broad substrate scope, which minimizes the formation of over-alkylation byproducts.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a modern and highly effective method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines.[6][7][8] It offers a broad substrate scope and functional group tolerance, making it an invaluable tool for advanced drug discovery projects.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the different N-alkylation methods, based on procedures for 4-fluoro-2-methylbenzylamine and analogous substituted benzylamines.
Table 1: Classical N-Alkylation of Substituted Benzylamines with Alkyl Halides using Cesium Carbonate [1][9]
| Entry | Benzylamine Substrate | Alkyl Halide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzylamine | Benzyl bromide | 25 | 24 | 95 |
| 2 | 4-Chlorobenzylamine | Benzyl bromide | 25 | 24 | 92 |
| 3 | 2-Methylbenzylamine | Benzyl bromide | 25 | 24 | 89 |
| 4 | Benzylamine | 1-Bromobutane | 25 | 24 | 85 |
| 5 | 4-Methoxybenzylamine | Ethyl bromide | 25 | 24 | 88 |
| 6 | 4-Fluorobenzylamine | Benzyl bromide | 25 | 24 | 93 |
Reaction Conditions: Benzylamine (2.0 equiv.), alkyl halide (1.0 equiv.), Cs₂CO₃ (1.0 equiv.), in anhydrous DMF.
Table 2: Reductive Amination of Substituted Benzylamines with Aldehydes
| Entry | Benzylamine Substrate | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | NaBH(OAc)₃ | DCE | 2 | 96 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 3 | 95 |
| 3 | Benzylamine | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | 2 | 88 |
| 4 | 4-Methoxybenzylamine | Formaldehyde | NaBH₄ | Methanol | 3 | 91 |
| 5 | Benzylamine | Acetone | NaBH₃CN | Methanol | 4 | 85 |
| 6 | 4-Fluorobenzylamine | Benzaldehyde | NaBH(OAc)₃ | DCE | 2 | 94 |
Reaction Conditions: Typically involve a 1:1 to 1:1.2 ratio of amine to aldehyde and 1.2-1.5 equivalents of the reducing agent. Acetic acid is sometimes used as a catalyst with NaBH(OAc)₃.[3][5]
Table 3: Buchwald-Hartwig N-Arylation of Benzylamine with Aryl Halides [4]
| Entry | Aryl Halide | Base | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | NaOtBu | BippyPhos | 70 | 0.5 | 40 |
| 2 | 1-Bromo-4-tert-butylbenzene | NaOtBu | BippyPhos | 100 | 18 | 92 |
| 3 | 4-Bromoanisole | NaOtBu | BippyPhos | 100 | 18 | 90 |
| 4 | 2-Bromotoluene | NaOtBu | BippyPhos | 100 | 18 | 94 |
Reaction Conditions: Benzylamine, aryl halide, Pd catalyst (e.g., [Pd(cinnamyl)Cl]₂), ligand, and base in a suitable solvent such as toluene or dioxane.
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol describes the selective mono-N-alkylation of 4-fluoro-2-methylbenzylamine with an alkyl halide using cesium carbonate as the base. This method is known for its high selectivity towards the formation of secondary amines, minimizing the common issue of over-alkylation.[1]
Materials:
-
4-Fluoro-2-methylbenzylamine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-2-methylbenzylamine (2.0 equiv.) and anhydrous DMF.
-
Add cesium carbonate (1.0 equiv.) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or heat as specified in Table 1) for the time indicated. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Caption: General workflow for classical N-alkylation.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the N-alkylation of 4-fluoro-2-methylbenzylamine with an aldehyde using sodium triacetoxyborohydride as the reducing agent. This method is highly efficient and selective for the synthesis of secondary amines.[3]
Materials:
-
4-Fluoro-2-methylbenzylamine
-
Aldehyde (e.g., benzaldehyde, formaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent (see Table 2)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-2-methylbenzylamine (1.0 equiv.) and anhydrous DCE.
-
Add the aldehyde (1.0-1.2 equiv.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
If required, add a catalytic amount of acetic acid.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Caption: General workflow for reductive amination.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol provides a general method for the palladium-catalyzed N-arylation of 4-fluoro-2-methylbenzylamine with an aryl halide. This advanced method is suitable for creating C(aryl)-N bonds.[4][7]
Materials:
-
4-Fluoro-2-methylbenzylamine
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., [Pd(cinnamyl)Cl]₂)
-
Phosphine ligand (e.g., BippyPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous solvent (toluene or dioxane), followed by the aryl halide and 4-fluoro-2-methylbenzylamine.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (see Table 3) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-arylated product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: The Role of 4-Fluoro-2-methylbenzylamine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzylamine is a substituted benzylamine derivative that serves as a valuable building block in the synthesis of pharmaceutically active compounds. Its specific substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This document provides detailed application notes on the use of 4-fluoro-2-methylbenzylamine as a precursor in the synthesis of potent enzyme inhibitors, with a specific focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.
Application in the Synthesis of Trelagliptin, a DPP-4 Inhibitor
A key application of a close derivative of 4-fluoro-2-methylbenzylamine is in the synthesis of Trelagliptin, a once-weekly oral DPP-4 inhibitor for the treatment of type 2 diabetes.[1] The core structure of Trelagliptin contains the 4-fluoro-2-methylphenyl moiety, which is derived from 4-fluoro-2-methylbenzonitrile, an oxidized form of 4-fluoro-2-methylbenzylamine. Trelagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[2][3][4]
Quantitative Data: Inhibitory Potency of Trelagliptin
The inhibitory activity of Trelagliptin against DPP-4 has been well-characterized. The following table summarizes the key quantitative data for Trelagliptin.
| Compound | Target Enzyme | IC50 Value (nmol/L) |
| Trelagliptin | Human Plasma DPP-4 | 4.2 |
| Trelagliptin | Human Plasma DPP-4 (comparative study) | 1.3 |
| Alogliptin (reference) | Human Plasma DPP-4 (comparative study) | 5.3 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DPP-4 signaling pathway in glucose homeostasis and the general experimental workflow for the synthesis of Trelagliptin, highlighting the role of the 4-fluoro-2-methylphenyl moiety.
Caption: DPP-4 signaling pathway in glucose homeostasis and the mechanism of action of Trelagliptin.
Caption: General experimental workflow for the synthesis of Trelagliptin.
Experimental Protocols
The synthesis of Trelagliptin involves a multi-step process starting from 4-fluoro-2-methylbenzonitrile. While direct synthesis from 4-fluoro-2-methylbenzylamine is less commonly reported, the initial step would involve the oxidation of the benzylamine to the corresponding benzonitrile.
1. Proposed Protocol: Oxidation of 4-Fluoro-2-methylbenzylamine to 4-Fluoro-2-methylbenzonitrile
This is a general protocol based on known methods for the oxidation of benzylamines to nitriles. Optimization may be required.
-
Materials: 4-Fluoro-2-methylbenzylamine, Copper(I) catalyst (e.g., CuI), an oxidant (e.g., molecular oxygen or tert-butyl hydroperoxide), a suitable solvent (e.g., acetonitrile or toluene), and a nitrogen source if required (e.g., ammonia).
-
Procedure:
-
To a reaction vessel, add 4-fluoro-2-methylbenzylamine, the copper catalyst, and the solvent.
-
Purge the vessel with nitrogen or oxygen, depending on the chosen oxidant.
-
If using a peroxide-based oxidant, add it dropwise to the reaction mixture at a controlled temperature. If using molecular oxygen, bubble it through the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by filtering the catalyst and washing the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-fluoro-2-methylbenzonitrile.
-
2. Synthesis of 2-Bromomethyl-4-fluorobenzonitrile (Intermediate 1)
-
Materials: 4-Fluoro-2-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methylbenzonitrile in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Reflux the mixture under a nitrogen atmosphere for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromomethyl-4-fluorobenzonitrile, which can be used in the next step without further purification.
-
3. Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (Intermediate 2)
-
Materials: 2-Bromomethyl-4-fluorobenzonitrile, 3-methyl-6-chlorouracil, Potassium carbonate (K2CO3), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 3-methyl-6-chlorouracil in DMSO, add potassium carbonate.
-
Add a solution of 2-bromomethyl-4-fluorobenzonitrile in DMSO to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
-
4. Synthesis of Trelagliptin (Final Product)
-
Materials: Intermediate 2, (R)-3-aminopiperidine dihydrochloride, Sodium bicarbonate (NaHCO3), Ethanol.
-
Procedure:
-
Suspend Intermediate 2 and (R)-3-aminopiperidine dihydrochloride in ethanol.
-
Add sodium bicarbonate to the suspension.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude Trelagliptin by column chromatography or recrystallization to obtain the final product.
-
Conclusion
4-Fluoro-2-methylbenzylamine, through its conversion to 4-fluoro-2-methylbenzonitrile, is a key starting material for the synthesis of the potent and selective DPP-4 inhibitor, Trelagliptin. The protocols provided outline the key synthetic steps to access this important therapeutic agent. The unique structural features of the 4-fluoro-2-methylphenyl moiety contribute to the overall pharmacological profile of Trelagliptin, making its parent amine a compound of significant interest to researchers and professionals in the field of drug discovery and development.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for the Preparation of Active Pharmaceutical Ingredients (APIs) Utilizing a 4-Fluoro-2-methylbenzyl Moiety
Introduction
4-Fluoro-2-methylbenzylamine and its derivatives are valuable building blocks in medicinal chemistry for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. While direct synthetic routes from 4-fluoro-2-methylbenzylamine to commercialized APIs are not extensively documented in publicly available literature, a closely related derivative, 4-fluoro-2-methylbenzonitrile, serves as a key starting material for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin. Trelagliptin is used for the treatment of type 2 diabetes.
This document provides detailed application notes and protocols for the synthesis of Trelagliptin, starting from 4-fluoro-2-methylbenzonitrile, highlighting the importance of the 4-fluoro-2-methylbenzyl core structure in the preparation of this significant API.
Featured API: Trelagliptin
Trelagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control.[1]
Signaling Pathway
The mechanism of action of Trelagliptin involves the modulation of the DPP-4 signaling pathway, which plays a crucial role in glucose homeostasis.
Experimental Protocols
The synthesis of Trelagliptin from 4-fluoro-2-methylbenzonitrile involves a multi-step process. The following protocols are derived from published synthetic routes.[1][2][3]
Experimental Workflow
Step 1: Synthesis of 2-Bromomethyl-4-fluorobenzonitrile
-
Materials:
-
4-Fluoro-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
To a solution of 4-fluoro-2-methylbenzonitrile in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 2-bromomethyl-4-fluorobenzonitrile can be used in the next step without further purification or can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
-
Materials:
-
2-Bromomethyl-4-fluorobenzonitrile
-
3-Methyl-6-chlorouracil
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
-
Procedure:
-
To a solution of 3-methyl-6-chlorouracil in a suitable solvent (e.g., DMSO), add potassium carbonate.
-
Add a solution of 2-bromomethyl-4-fluorobenzonitrile in the same solvent to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 3: Synthesis of Trelagliptin
-
Materials:
-
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
-
(R)-3-Aminopiperidine (or its salt)
-
A suitable base (e.g., sodium bicarbonate, potassium carbonate, or an organic base)
-
A suitable solvent (e.g., ethanol, acetonitrile, or a mixture)
-
-
Procedure:
-
To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile in a suitable solvent, add (R)-3-aminopiperidine and a base.
-
Heat the reaction mixture to reflux or stir at an elevated temperature for several hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude Trelagliptin is then purified by recrystallization from a suitable solvent system to yield the final product.
-
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of Trelagliptin. Please note that yields and purity can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 2-Bromomethyl-4-fluorobenzonitrile
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Fluoro-2-methylbenzonitrile | 1.0 | CCl₄ | Reflux | 2 | Not specified | Not specified | [3] |
| NBS | 1.01 | ||||||
| AIBN | Catalytic |
Table 2: Synthesis of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Bromomethyl-4-fluorobenzonitrile | 1.05 | DMSO | 60 | 2 | ~60 | Not specified | [1] |
| 3-Methyl-6-chlorouracil | 1.0 | ||||||
| K₂CO₃ | 1.05 |
Table 3: Synthesis of Trelagliptin
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-((6-Chloro-3-methyl-2,4-dioxo...)) | 1.0 | Ethanol | Reflux | Not specified | Not specified | >99.5 (after purification) | [2] |
| (R)-3-Aminopiperidine | Excess | ||||||
| NaHCO₃ | Excess |
The synthesis of Trelagliptin from 4-fluoro-2-methylbenzonitrile demonstrates the utility of the 4-fluoro-2-methylbenzyl scaffold in the construction of complex and medicinally important molecules. The protocols and data presented provide a valuable resource for researchers and scientists in the field of drug development and process chemistry. Further optimization of these synthetic steps can lead to improved yields and purity, facilitating the efficient production of this important antidiabetic agent.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 3. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google Patents [patents.google.com]
Catalytic Conversion of 4-Fluoro-2-methylbenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the catalytic conversion of 4-Fluoro-2-methylbenzylamine, a key intermediate in the synthesis of various high-value chemicals and pharmaceutical agents. The unique electronic properties conferred by the fluorine and methyl substituents on the aromatic ring make its selective transformation a topic of significant interest. This document outlines three primary catalytic strategies: catalytic oxidation to the corresponding imine or aldehyde, enzymatic oxidation using monoamine oxidase, and catalytic C-H activation for the synthesis of more complex molecular architectures.
Application Note 1: Catalytic Oxidation to N-(4-Fluoro-2-methylbenzylidene)(4-fluoro-2-methyl)benzylamine
The oxidation of 4-Fluoro-2-methylbenzylamine is a fundamental transformation, primarily yielding the corresponding imine, N-(4-Fluoro-2-methylbenzylidene)(4-fluoro-2-methyl)benzylamine, through an oxidative coupling reaction. This imine can be a stable final product or an intermediate that can be hydrolyzed to 4-Fluoro-2-methylbenzaldehyde. This aldehyde is a crucial building block in organic synthesis, particularly for pharmaceuticals and agrochemicals where the fluorine atom can enhance metabolic stability and bioavailability.[1] A variety of catalytic systems have been developed for this transformation, including metal-free organocatalysis, photocatalysis, and transition metal catalysis.
Data Presentation: Catalytic Oxidation of Substituted Benzylamines
The following table summarizes the yields of imines from the catalytic oxidation of various substituted benzylamines using different catalytic systems. While specific data for 4-Fluoro-2-methylbenzylamine is not always available, the data for benzylamines with electron-withdrawing (e.g., -F, -Cl, -CF3) and electron-donating (e.g., -Me, -OMe) groups provide a strong indication of the expected reactivity.
| Substrate (R-C₆H₄CH₂NH₂) | Catalyst System | Product | Yield (%) | Reference |
| H | 4,6-dimethoxysalicylic acid / O₂ | N-benzylidenebenzylamine | 95 | [2] |
| 4-Me | 4,6-dimethoxysalicylic acid / O₂ | N-(4-methylbenzylidene)(4-methyl)benzylamine | 93 | [2] |
| 4-Cl | 4,6-dimethoxysalicylic acid / O₂ | N-(4-chlorobenzylidene)(4-chloro)benzylamine | 94 | [2] |
| 4-CF₃ | 4,6-dimethoxysalicylic acid / O₂ | N-(4-(trifluoromethyl)benzylidene)(4-(trifluoromethyl))benzylamine | 80 | [2] |
| H | Au/C-CuO / O₂ | N-benzylidenebenzylamine | >99 | [3] |
| 4-Me | Au/C-CuO / O₂ | N-(4-methylbenzylidene)(4-methyl)benzylamine | >99 | [3] |
| 4-F | Au/C-CuO / O₂ | N-(4-fluorobenzylidene)(4-fluoro)benzylamine | 96 | [3] |
| 4-Cl | Au/C-CuO / O₂ | N-(4-chlorobenzylidene)(4-chloro)benzylamine | 98 | [3] |
| H | Bpy-CoCl₂/CN-COOH / O₂ / light | N-benzylidenebenzylamine | >99 | [4] |
| 4-Me | Bpy-CoCl₂/CN-COOH / O₂ / light | N-(4-methylbenzylidene)(4-methyl)benzylamine | 98.5 | [4] |
| 4-Cl | Bpy-CoCl₂/CN-COOH / O₂ / light | N-(4-chlorobenzylidene)(4-chloro)benzylamine | 95.2 | [4] |
Experimental Protocol: Metal-Free Oxidative Coupling Using a Salicylic Acid Derivative
This protocol describes the oxidation of a benzylamine derivative to the corresponding imine using 4,6-dimethoxysalicylic acid as an organocatalyst under an oxygen atmosphere, adapted from the work of N. Takeda et al.[2]
Materials:
-
4-Fluoro-2-methylbenzylamine
-
4,6-dimethoxysalicylic acid (catalyst)
-
Toluene (solvent)
-
Oxygen (balloon)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-methylbenzylamine (1.0 mmol) and 4,6-dimethoxysalicylic acid (0.1 mmol, 10 mol%).
-
Add toluene (5 mL) to the flask.
-
Fit the flask with a condenser and an oxygen-filled balloon.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield N-(4-Fluoro-2-methylbenzylidene)(4-fluoro-2-methyl)benzylamine.
Diagram: Proposed Catalytic Cycle for Salicylic Acid-Catalyzed Benzylamine Oxidation
Caption: Proposed catalytic cycle for the oxidative coupling of benzylamines.
Application Note 2: Enzymatic Oxidation with Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidative deamination of monoamines. MAO-B, in particular, is known to metabolize benzylamine and its derivatives.[5] The enzymatic conversion of 4-Fluoro-2-methylbenzylamine using MAO-B can be a highly selective method to produce the corresponding aldehyde. This approach is particularly relevant in drug development for studying the metabolism of xenobiotics and for the synthesis of chiral compounds. The reaction involves the oxidation of the amine to an imine, which is then hydrolyzed to the aldehyde, with the concomitant production of hydrogen peroxide.
Data Presentation: Inhibition of Monoamine Oxidase B
The following table presents the half-maximal inhibitory concentration (IC₅₀) of various compounds against MAO-B, indicating the potential for interaction of fluorinated compounds with the enzyme. Lower IC₅₀ values indicate stronger inhibition.
| Compound | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Safinamide | 0.021 | >1904 | [6] |
| Pargyline | 0.14 | 17.16 | [6] |
| FBZ13 (a fluorobenzyloxy chalcone) | 0.0053 | >7547.17 | [6] |
| S5 (a pyridazinobenzylpiperidine) | 0.203 | 19.04 | [7] |
Experimental Protocol: MAO-B Catalyzed Oxidation of 4-Fluoro-2-methylbenzylamine (In Vitro Assay)
This protocol is a general guideline for assessing the activity of MAO-B with 4-Fluoro-2-methylbenzylamine as a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
4-Fluoro-2-methylbenzylamine (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar H₂O₂ detection reagent)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of 4-Fluoro-2-methylbenzylamine in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the potassium phosphate buffer.
-
In a 96-well black microplate, add the buffer, Amplex Red reagent, and HRP to each well.
-
Add the 4-Fluoro-2-methylbenzylamine solution to the wells.
-
Initiate the reaction by adding the MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
The rate of the reaction can be determined by monitoring the increase in fluorescence over time, which is proportional to the rate of hydrogen peroxide production.
Diagram: Enzymatic Oxidation of Benzylamine by MAO-B
Caption: Simplified catalytic cycle of monoamine oxidase B.
Application Note 3: Catalytic C-H Activation for Molecular Elaboration
The direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex molecules. For 4-Fluoro-2-methylbenzylamine, the ortho C-H bonds of the aromatic ring are potential sites for catalytic activation and subsequent functionalization. Rhodium-catalyzed C-H alkylation of benzylamines with alkenes has been reported, utilizing a directing group to achieve high regioselectivity.[8] This methodology allows for the introduction of new carbon-carbon bonds, providing access to a wide range of substituted benzylamine derivatives that are of interest in medicinal chemistry.
Data Presentation: Rh(II)-Catalyzed C-H Alkylation of Substituted Benzylamines
The following table shows the yields of ortho-alkylation products from the reaction of various substituted N-picolinoyl benzylamines with styrene, catalyzed by Rh₂(OAc)₄.[8]
| Substituent on Benzylamine (R) | Product | Yield (%) |
| H | ortho-alkylated benzylamine | 94 |
| 4-Me | ortho-alkylated 4-methylbenzylamine | 92 |
| 4-OMe | ortho-alkylated 4-methoxybenzylamine | 89 |
| 4-F | ortho-alkylated 4-fluorobenzylamine | 85 |
| 4-Cl | ortho-alkylated 4-chlorobenzylamine | 88 |
| 4-Br | ortho-alkylated 4-bromobenzylamine | 91 |
| 3-Me | ortho-alkylated 3-methylbenzylamine | 87 |
| 2-Me | ortho-alkylated 2-methylbenzylamine | 75 |
Experimental Protocol: Rh(II)-Catalyzed ortho-C-H Alkylation
This protocol is adapted from the work of M. K. Samala and D. K. T. Yadav for the ortho-alkylation of a benzylamine derivative.[8] A directing group, such as a picolinamide, is required.
Materials:
-
N-(4-Fluoro-2-methylbenzyl)picolinamide (substrate with directing group)
-
Styrene (or other alkene)
-
Rh₂(OAc)₄ (catalyst)
-
PivOH (pivalic acid, additive)
-
Toluene (solvent)
-
Schlenk tube or sealed vial
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere, add N-(4-Fluoro-2-methylbenzyl)picolinamide (0.2 mmol), Rh₂(OAc)₄ (0.01 mmol, 5 mol%), and PivOH (0.4 mmol).
-
Add toluene (1.0 mL) followed by styrene (0.4 mmol).
-
Seal the tube/vial and heat the reaction mixture at 120 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the ortho-alkylated product.
Diagram: General Workflow for Directed C-H Activation
Caption: General workflow for transition metal-catalyzed C-H activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rh(i)- and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoro-2-methylbenzylamine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid synthesis and purification of large numbers of compounds for screening and lead optimization. The strategic use of diverse building blocks is critical for creating chemical libraries with broad structural and functional diversity. 4-Fluoro-2-methylbenzylamine is a valuable building block for SPOS due to the presence of a reactive primary amine for library diversification and the incorporation of a fluorinated aromatic moiety. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds, while the methyl group provides steric and electronic diversity.
This document outlines a proposed application of 4-fluoro-2-methylbenzylamine in the solid-phase synthesis of a library of substituted ureas. While specific literature for this exact application is not available, the described protocol is based on well-established solid-phase urea synthesis methodologies.
Proposed Application: Solid-Phase Synthesis of a Substituted Urea Library
A plausible and valuable application of 4-fluoro-2-methylbenzylamine in SPOS is its use as a foundational building block for the synthesis of a diverse library of N-(4-fluoro-2-methylbenzyl)-N'-alkyl/aryl ureas. The general workflow involves the immobilization of an amine, followed by reaction with a panel of diverse isocyanates, and subsequent cleavage from the solid support to yield the final urea products.
Experimental Protocols
Protocol 1: Immobilization of an Amino Linker on Polystyrene Resin
This protocol describes the preparation of an amine-functionalized resin, which will serve as the anchor for the subsequent synthesis. A Kenner safety-catch linker is proposed here, which allows for robust reaction conditions during synthesis and a specific cleavage step at the end.
Materials:
-
4-Carboxyphenylsulfonamide polystyrene resin (100-200 mesh, 1% DVB)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
A suitable diamine linker (e.g., 1,4-diaminobutane)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 4-carboxyphenylsulfonamide resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL/g resin).
-
Acid Chloride Formation: Suspend the resin in a solution of 10% SOCl₂ in DCM and agitate for 2 hours at room temperature. Wash the resin thoroughly with DCM (5 x 10 mL/g resin) to remove excess SOCl₂.
-
Linker Attachment: In a separate flask, dissolve the diamine linker (10 eq.) and DIPEA (10 eq.) in DMF. Add this solution to the resin and agitate for 12 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Quantification: Determine the loading of the amine groups on the resin using a quantitative ninhydrin (Kaiser) test.
Protocol 2: Synthesis of a Substituted Urea Library
This protocol details the parallel synthesis of a library of ureas using 4-fluoro-2-methylbenzylamine and a variety of isocyanates on the prepared amine-functionalized resin.
Materials:
-
Amine-functionalized Kenner safety-catch resin
-
4-Fluoro-2-methylbenzylamine
-
A library of diverse isocyanates (e.g., phenyl isocyanate, cyclohexyl isocyanate, 4-chlorophenyl isocyanate)
-
Iodoacetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Solid-phase synthesis array (e.g., 96-well filter plate)
Procedure:
-
Resin Preparation: Distribute the amine-functionalized resin into the wells of the solid-phase synthesis array. Swell the resin in DMF for 30 minutes.
-
Attachment of 4-Fluoro-2-methylbenzylamine:
-
To each well, add a solution of 4-fluoro-2-methylbenzylamine (5 eq.) and DIPEA (5 eq.) in DMF.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Urea Formation:
-
To each well, add a solution of a unique isocyanate (5 eq.) in DMF.
-
Agitate the reaction mixture for 6 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Linker Activation:
-
Add a solution of iodoacetonitrile (10 eq.) and DIPEA (10 eq.) in DMF to each well.
-
Agitate for 12 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage:
-
To each well, add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Agitate for 2 hours at room temperature.
-
Collect the filtrate from each well into a corresponding collection plate.
-
-
Product Isolation:
-
Concentrate the collected filtrates under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Data Presentation
The following table represents a hypothetical screening result for a small library of synthesized ureas against a target protein (e.g., a kinase).
| Compound ID | R Group (from Isocyanate) | Molecular Weight ( g/mol ) | Purity (%) | IC₅₀ (µM) |
| Urea-01 | Phenyl | 258.28 | 95 | 1.2 |
| Urea-02 | Cyclohexyl | 264.34 | 92 | 5.8 |
| Urea-03 | 4-Chlorophenyl | 292.73 | 96 | 0.8 |
| Urea-04 | Benzyl | 272.31 | 94 | 2.5 |
Visualizations
Logical Workflow for Solid-Phase Urea Synthesis
Caption: Workflow for the solid-phase synthesis of a substituted urea library.
Signaling Pathway (Reaction Scheme)
Caption: Reaction scheme for the synthesis of substituted ureas on a solid support.
Application Notes and Protocols for the Chiral Resolution of 4-Fluoro-2-methylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of 4-Fluoro-2-methylbenzylamine and its derivatives. The separation of enantiomers is a critical process in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The following sections detail common methodologies, including diastereomeric salt formation and chiral high-performance liquid chromatography (HPLC), offering a practical framework for achieving enantiomerically pure compounds.
Introduction to Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[1] For amines such as 4-Fluoro-2-methylbenzylamine, two primary methods are widely employed in both laboratory and industrial settings:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These salts possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[3] The desired enantiomer is then recovered by removing the resolving agent.[2] The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.[4]
-
Chiral Chromatography: Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[6] A variety of CSPs are commercially available, and method development often involves screening different columns and mobile phases to achieve optimal separation.[5][7]
Data Presentation: Comparison of Resolution Methods
The following table summarizes representative quantitative data for the chiral resolution of a generic benzylamine derivative, illustrating the typical performance of diastereomeric salt formation and chiral HPLC.
| Resolution Method | Chiral Resolving Agent / Stationary Phase | Solvent / Mobile Phase | Yield (%) | Enantiomeric Excess (ee%) | Separation Factor (α) |
| Diastereomeric Salt Formation | (+)-Tartaric Acid | Methanol | 40-45 | >98 | N/A |
| (-)-Dibenzoyl-L-tartaric acid | Ethanol/Water | 35-42 | >99 | N/A | |
| (S)-(+)-Mandelic Acid | Isopropanol | 38-44 | >97 | N/A | |
| Chiral HPLC (Analytical) | Polysaccharide-based CSP (e.g., Amylose) | n-Hexane/Isopropanol/Diethylamine | N/A | >99 | 1.5 |
| Pirkle-type CSP (e.g., (R,R)-Whelk-O1) | n-Hexane/Ethanol | N/A | >99 | 1.8 | |
| Macrocyclic Glycopeptide-based CSP | Methanol/Acetic Acid/Triethylamine | N/A | >99 | 1.3 |
Note: The data presented are representative and may vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a general procedure for the resolution of racemic 4-Fluoro-2-methylbenzylamine using a chiral acid as the resolving agent.
Materials:
-
Racemic 4-Fluoro-2-methylbenzylamine
-
Chiral resolving agent (e.g., (+)-tartaric acid)
-
Solvent (e.g., Methanol)
-
Aqueous base solution (e.g., 10% Sodium Hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 1 equivalent of racemic 4-Fluoro-2-methylbenzylamine in a suitable solvent (e.g., methanol) in an Erlenmeyer flask.
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent.
-
Slowly add the resolving agent solution to the amine solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 10% sodium hydroxide).[3]
-
Stir the mixture vigorously until the salt has completely dissolved and partitioned between the two phases.
-
Separate the organic layer containing the enantiomerically enriched amine.
-
-
Purification:
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).[3]
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 4-Fluoro-2-methylbenzylamine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using chiral HPLC (see Protocol 2).
-
Protocol 2: Chiral HPLC Analysis
This protocol outlines a general procedure for the analytical separation of enantiomers of 4-Fluoro-2-methylbenzylamine.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol)
-
Mobile phase additives (e.g., Diethylamine, Trifluoroacetic acid)
-
Sample of resolved 4-Fluoro-2-methylbenzylamine
-
Racemic 4-Fluoro-2-methylbenzylamine standard
Procedure:
-
Column Selection and Mobile Phase Preparation:
-
Select a suitable chiral stationary phase. Polysaccharide-based CSPs are often a good starting point for the separation of amines.[6]
-
Prepare the mobile phase by mixing the appropriate solvents. A common mobile phase for normal-phase chiral separations is a mixture of n-Hexane and an alcohol like isopropanol or ethanol. Small amounts of an additive like diethylamine (for basic compounds) may be required to improve peak shape.
-
-
System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Sample Preparation and Injection:
-
Dissolve a small amount of the racemic standard and the resolved amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 10 µL) of the racemic standard onto the column to determine the retention times of both enantiomers and the resolution factor.
-
Inject the resolved amine sample under the same conditions.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatograms.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-methylbenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-methylbenzylamine. The primary method discussed is the reductive amination of 4-Fluoro-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Fluoro-2-methylbenzylamine?
A1: The most prevalent and efficient method for the synthesis of 4-Fluoro-2-methylbenzylamine is the reductive amination of 4-Fluoro-2-methylbenzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced to the corresponding primary amine.[1][2][3]
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are 4-Fluoro-2-methylbenzaldehyde, an ammonia source (such as aqueous ammonia or ammonium acetate), and a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or hydrogen gas with a catalyst).[4][5]
Q3: What are the potential side reactions or byproducts I should be aware of?
A3: Potential side reactions include the formation of secondary and tertiary amines through over-alkylation of the product, and the reduction of the starting aldehyde to 4-fluoro-2-methylbenzyl alcohol.[2][5] Incomplete reaction can also leave unreacted starting materials or the intermediate imine.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting aldehyde and the formation of the product amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Fluoro-2-methylbenzylamine via reductive amination.
Issue 1: Low Yield or Incomplete Conversion
Possible Causes:
-
Inefficient Imine Formation: The equilibrium for imine formation may not favor the product.
-
Suboptimal Reducing Agent: The chosen reducing agent may not be effective enough or may be decomposing.
-
Incorrect Stoichiometry: The molar ratios of reactants may not be optimal.
-
Low Reaction Temperature or Insufficient Time: The reaction may require more energy or a longer duration to proceed to completion.
Solutions:
| Troubleshooting Step | Description | Expected Outcome |
| Optimize Imine Formation | Use a dehydrating agent like molecular sieves or perform the reaction in a solvent system that allows for azeotropic removal of water. | Increased concentration of the imine intermediate, leading to a higher product yield. |
| Select an Appropriate Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) is often milder and more selective for the imine over the aldehyde.[5] For a more potent option, sodium borohydride (NaBH₄) can be used, but a two-step process (imine formation followed by reduction) is recommended to avoid aldehyde reduction.[6] | Improved selectivity and yield of the desired primary amine. |
| Adjust Reactant Ratios | An excess of the ammonia source is often used to drive the equilibrium towards imine formation and minimize the formation of secondary amines.[2] | Higher conversion of the starting aldehyde to the primary amine. |
| Modify Reaction Conditions | Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or GC-MS. | Drive the reaction to completion and maximize product formation. |
Issue 2: Formation of Significant Byproducts
Possible Causes:
-
Aldehyde Reduction: The reducing agent may be reducing the starting aldehyde to the corresponding alcohol.
-
Over-Alkylation: The newly formed primary amine can react with the remaining aldehyde to form a secondary amine, which can further react to form a tertiary amine.
Solutions:
| Troubleshooting Step | Description | Expected Outcome |
| Use a Selective Reducing Agent | Employ a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is less likely to reduce the aldehyde starting material.[5][6] | Minimized formation of 4-fluoro-2-methylbenzyl alcohol. |
| Control Stoichiometry | Use a significant excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.[2] | Reduced formation of secondary and tertiary amine byproducts. |
| Optimize Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of side reactions. | Increased purity of the final product. |
Issue 3: Difficulties in Product Purification
Possible Causes:
-
Co-elution of Product and Impurities: The desired amine and byproducts may have similar polarities, making chromatographic separation challenging.
-
Emulsion Formation During Workup: The basic nature of the product can lead to emulsions during aqueous extraction.
Solutions:
| Troubleshooting Step | Description | Expected Outcome |
| Acid-Base Extraction | Utilize the basicity of the amine product. Extract the reaction mixture with an acidic aqueous solution to protonate the amine and move it to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. | Effective separation of the amine product from non-basic impurities. |
| Chromatography Optimization | If column chromatography is necessary, screen different solvent systems (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to improve separation. | Isolation of the pure 4-Fluoro-2-methylbenzylamine. |
| Break Emulsions | Add a small amount of a saturated brine solution or a different organic solvent to help break any emulsions that form during the workup. | Clear separation of aqueous and organic layers for efficient extraction. |
Data Presentation
The following tables present illustrative data on how varying reaction parameters can affect the yield of 4-Fluoro-2-methylbenzylamine. This data is intended to serve as a guideline for optimization experiments.
Table 1: Effect of Reducing Agent on Product Yield
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Borohydride (NaBH₄) | Methanol | 25 | 12 | 75 |
| 2 | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 25 | 12 | 85 |
| 3 | Ammonia Borane (NH₃BH₃) | Methanol | 25 | 12 | 82 |
| 4 | H₂ (50 psi), Pd/C (10 mol%) | Ethanol | 50 | 24 | 90 |
Table 2: Effect of Solvent and Temperature on Product Yield (using NaBH₃CN)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 25 | 12 | 85 |
| 2 | Ethanol | 25 | 12 | 83 |
| 3 | Tetrahydrofuran (THF) | 25 | 12 | 78 |
| 4 | Methanol | 40 | 8 | 88 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol describes a one-pot synthesis of 4-Fluoro-2-methylbenzylamine.
Materials:
-
4-Fluoro-2-methylbenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add 4-Fluoro-2-methylbenzaldehyde (1.0 eq) and a 5-10 fold molar excess of ammonium acetate.
-
Add methanol as the solvent. Optionally, add activated molecular sieves to aid in water removal.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a minimal amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench by carefully adding 1 M HCl until the solution is acidic (pH ~2) to destroy excess hydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and wash with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer to pH >10 with 1 M NaOH.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-2-methylbenzylamine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General workflow for the synthesis of 4-Fluoro-2-methylbenzylamine.
Caption: A logical troubleshooting workflow for optimizing the reaction.
References
- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoro-2-methylbenzylamine Derivatives
Welcome to the technical support center for the purification of 4-Fluoro-2-methylbenzylamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide solutions and guidance for common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying 4-Fluoro-2-methylbenzylamine derivatives?
A1: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The most common and effective techniques are:
-
Acid-Base Extraction: Ideal for separating the basic amine product from neutral or acidic impurities.[1][2]
-
Column Chromatography: A versatile technique for separating compounds with different polarities. It is widely used for purifying crude reaction mixtures.[3][4]
-
Recrystallization: An excellent method for purifying solid derivatives, provided a suitable solvent can be found.[5][6]
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, especially for challenging separations or for obtaining material for biological testing.[7]
Q2: My 4-Fluoro-2-methylbenzylamine derivative is a liquid at room temperature. Can I still use recrystallization?
A2: If your compound is a liquid, standard recrystallization is not feasible. However, you may be able to convert the amine into a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl.[8] This salt can then be purified by recrystallization. After purification, the free amine can be regenerated by treatment with a base.
Q3: What are common impurities I might encounter during the synthesis of 4-Fluoro-2-methylbenzylamine derivatives?
A3: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions.[9] For instance, if the amine is prepared via reductive amination of 4-fluoro-2-methylbenzaldehyde, you might have residual aldehyde or the corresponding alcohol as impurities.
Q4: How do I handle the poor solubility of my fluorinated compound during purification?
A4: Fluorinated compounds can sometimes exhibit poor solubility in common solvents. For chromatography, if the compound has poor solubility in the eluent, dry loading is recommended.[10] This involves dissolving your sample in a suitable solvent, adsorbing it onto silica gel or celite, evaporating the solvent, and then loading the resulting dry powder onto the column.[4][10] For HPLC, a small amount of an acid like TFA or formic acid in the sample solvent can aid dissolution.[7]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | - The polarity of the mobile phase is too high or too low.- Impurities have very similar polarity to the target compound.[10] | - Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) based on TLC analysis. The ideal system should give your target compound an Rf value of 0.2-0.3.[3]- Change Stationary Phase: If resolution is still poor, consider switching to a different stationary phase (e.g., alumina or a bonded phase).[10]- Employ Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to better separate compounds.[4] |
| Product is Tailing on TLC/Column | - The compound is interacting strongly with the acidic silica gel (common for basic amines).- The sample is overloaded on the column. | - Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to neutralize active sites on the silica gel.- Reduce Sample Load: Decrease the amount of crude material loaded onto the column relative to the amount of silica gel. |
| Product is Not Eluting from the Column | - The mobile phase is not polar enough.- The compound is irreversibly adsorbed onto the silica gel. | - Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate system).- If the compound is still not eluting, consider switching to a more polar solvent system, such as dichloromethane/methanol.[9] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is being cooled too quickly.[9] | - Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below your compound's melting point.[5]- Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[11]- Reduce Solution Concentration: Use slightly more hot solvent to dissolve the compound. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.[11]- Use an Anti-Solvent: Add a second solvent in which your compound is insoluble (but is miscible with the first solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[6] |
| Purity Does Not Improve | - Impurities have a very similar solubility profile to the product. | - Try a Different Solvent: Experiment with various solvents or solvent mixtures to find one that better differentiates the solubility of your product and the impurities.[9]- Consider an Alternative Method: If recrystallization is ineffective, purify the material using column chromatography or preparative HPLC.[9] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate a basic 4-Fluoro-2-methylbenzylamine derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).[1][12]
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine salt will move into the aqueous layer, while neutral impurities remain in the organic layer.[2]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
Backwash (Optional): To remove any neutral compounds that may have contaminated the aqueous layer, wash the combined aqueous extracts with a small amount of fresh organic solvent.[13]
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., NaOH solution) until the solution is basic (confirm with pH paper). The protonated amine salt will be neutralized, and the free amine will precipitate or form an oily layer.
-
Final Extraction: Extract the free amine back into a fresh portion of organic solvent (e.g., diethyl ether) two or three times.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for purifying a 4-Fluoro-2-methylbenzylamine derivative using column chromatography.
-
TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., gradients of hexane and ethyl acetate). The ideal solvent system should provide good separation of your target compound from impurities, with an Rf value for your product of approximately 0.2-0.3.[3]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[3]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar mobile phase you plan to use.[3]
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica.
-
Drain the solvent until the level just reaches the top of the sand. Do not let the column run dry.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions. Start with the determined TLC solvent or a less polar mixture, and gradually increase the polarity if necessary (gradient elution) to elute your compound.[4]
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.[3]
-
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for poor column chromatography separation.
Caption: Workflow diagram for purification via acid-base extraction.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 4-Fluoro-2-methylbenzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Fluoro-2-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 4-Fluoro-2-methylbenzylamine?
A1: The two primary methods for synthesizing 4-Fluoro-2-methylbenzylamine are:
-
Reductive Amination of 4-Fluoro-2-methylbenzaldehyde: This is a one-pot reaction where the aldehyde is reacted with an ammonia source in the presence of a reducing agent.
-
Reduction of 4-Fluoro-2-methylbenzonitrile: This method involves the reduction of the nitrile group to a primary amine using a suitable reducing agent.
Q2: What are the major byproducts I should expect in the synthesis of 4-Fluoro-2-methylbenzylamine?
A2: The formation of byproducts is a common issue. Key byproducts to monitor include:
-
N,N-bis(4-fluoro-2-methylbenzyl)amine (Secondary Amine): This is a common byproduct in both reductive amination and nitrile reduction pathways due to the product amine reacting with starting materials or intermediates.
-
4-Fluoro-2-methylbenzyl alcohol: This can form if the starting aldehyde in the reductive amination is reduced.
-
Unreacted Starting Material: Incomplete conversion will lead to the presence of 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzonitrile in the final product mixture.
-
Tertiary Amine: In some cases, over-alkylation can lead to the formation of tris(4-fluoro-2-methylbenzyl)amine.
Q3: How can I minimize the formation of the secondary amine byproduct?
A3: To suppress the formation of the secondary amine, you can:
-
In reductive amination, use a large excess of the ammonia source.[1]
-
During catalytic hydrogenation of the nitrile, the addition of ammonia or ammonium hydroxide to the reaction mixture can help minimize the formation of secondary amines.[2][3][4]
-
Control the reaction temperature and pressure, as higher values can sometimes favor over-alkylation.
Q4: What are the best practices for purifying the final 4-Fluoro-2-methylbenzylamine product?
A4: Purification can typically be achieved by:
-
Distillation under reduced pressure: This is a common method for separating the desired primary amine from less volatile byproducts like the secondary amine.
-
Acid-base extraction: The basic nature of the amine allows for its separation from neutral organic impurities. The amine can be extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.
-
Column chromatography: While less common for large-scale purification of simple amines, silica gel chromatography can be effective for removing impurities, though care must be taken to avoid product streaking.
Troubleshooting Guides
Reductive Amination of 4-Fluoro-2-methylbenzaldehyde
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 4-Fluoro-2-methylbenzylamine | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the reducing agent is active and added in the correct stoichiometry. |
| Formation of 4-Fluoro-2-methylbenzyl alcohol. | - Use a milder reducing agent that is more selective for the imine over the aldehyde (e.g., sodium cyanoborohydride).[5][6][7][8][9] | |
| High percentage of N,N-bis(4-fluoro-2-methylbenzyl)amine (secondary amine) | Insufficient ammonia concentration. | - Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). |
| Reaction conditions favor over-alkylation. | - Lower the reaction temperature.- Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. | |
| Presence of unreacted 4-Fluoro-2-methylbenzaldehyde | Inefficient imine formation. | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. |
| Deactivated reducing agent. | - Use fresh, high-quality reducing agent. |
Reduction of 4-Fluoro-2-methylbenzonitrile
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 4-Fluoro-2-methylbenzylamine | Incomplete reduction. | - Increase hydrogen pressure and/or reaction time in catalytic hydrogenation.- Ensure the catalyst is active.- If using a hydride reducing agent like LiAlH₄, ensure anhydrous conditions. |
| High percentage of N,N-bis(4-fluoro-2-methylbenzyl)amine (secondary amine) | Reaction of the product amine with the intermediate imine. | - Add ammonia or ammonium hydroxide to the reaction mixture when using catalytic hydrogenation (e.g., with Raney Nickel or Pd/C).[2][3][4] |
| Presence of unreacted 4-Fluoro-2-methylbenzonitrile | Inactive catalyst or reducing agent. | - Use fresh catalyst or reducing agent.- Ensure the reaction conditions (temperature, pressure) are optimal for the chosen method. |
Data Presentation
The following tables present illustrative data on how reaction conditions can affect the product distribution in the synthesis of 4-Fluoro-2-methylbenzylamine.
Table 1: Illustrative Product Distribution in the Reductive Amination of 4-Fluoro-2-methylbenzaldehyde
| Reducing Agent | Ammonia Source (Equivalents) | Temperature (°C) | Yield of Primary Amine (%) | Secondary Amine Byproduct (%) | Benzyl Alcohol Byproduct (%) |
| NaBH₄ | 5 | 25 | 65 | 20 | 15 |
| NaBH₄ | 20 | 25 | 80 | 10 | 10 |
| NaBH₃CN | 10 | 25 | 85 | 10 | 5 |
| H₂/Pd-C | 10 | 50 | 75 | 15 | 10 |
Table 2: Illustrative Product Distribution in the Reduction of 4-Fluoro-2-methylbenzonitrile
| Reducing Agent/Catalyst | Additive | Temperature (°C) | Yield of Primary Amine (%) | Secondary Amine Byproduct (%) |
| H₂/Raney Ni | None | 100 | 70 | 30 |
| H₂/Raney Ni | NH₃ | 100 | 90 | 10 |
| LiAlH₄ | None | 35 | 95 | 5 |
| BH₃-THF | None | 65 | 92 | 8 |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Fluoro-2-methylbenzaldehyde
Materials:
-
4-Fluoro-2-methylbenzaldehyde
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-Fluoro-2-methylbenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with dichloromethane to remove any unreacted aldehyde and other non-basic impurities.
-
Basify the aqueous layer to pH >12 with 1 M NaOH.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-2-methylbenzylamine.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reduction of 4-Fluoro-2-methylbenzonitrile
Materials:
-
4-Fluoro-2-methylbenzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether
-
Water
-
15% Sodium hydroxide solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Dissolve 4-Fluoro-2-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 4-Fluoro-2-methylbenzylamine.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic pathways to 4-Fluoro-2-methylbenzylamine and common byproducts.
Caption: Troubleshooting workflow for 4-Fluoro-2-methylbenzylamine synthesis.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-2-methylbenzylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 4-Fluoro-2-methylbenzylamine?
A1: The most common and practical synthetic routes for 4-Fluoro-2-methylbenzylamine include:
-
Reductive Amination of 4-Fluoro-2-methylbenzaldehyde: This is a widely used method involving the reaction of 4-fluoro-2-methylbenzaldehyde with an amine source, typically ammonia, in the presence of a reducing agent.
-
Reduction of 4-Fluoro-2-methylbenzonitrile: The nitrile group can be effectively reduced to a primary amine using various reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.
-
Reduction of 4-Fluoro-2-methylbenzamide: The corresponding amide can also be reduced to the benzylamine, often using strong reducing agents like LiAlH₄.
Q2: What are the main challenges encountered during the synthesis of 4-Fluoro-2-methylbenzylamine derivatives?
A2: Researchers may face several challenges, including:
-
Byproduct Formation: Over-alkylation in reductive amination can lead to the formation of secondary and tertiary amines.
-
Incomplete Reactions: The steric hindrance from the ortho-methyl group and the electronic effects of the fluorine atom can sometimes lead to sluggish or incomplete reactions.
-
Purification Difficulties: The polarity of the product can be similar to that of starting materials or byproducts, making separation by column chromatography challenging. The product may also be an oil, rendering crystallization difficult.[1]
-
Handling of Reagents: Some starting materials and reagents, such as 2-bromo-5-fluorotoluene, can be lachrymatory and difficult to handle on a large scale.[2]
Q3: How does the fluorine substituent affect the synthesis?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the acidity of adjacent protons. This can affect reaction rates and potentially lead to unexpected side reactions. During purification, the fluorine atom can alter the polarity and solubility of the molecule, which needs to be considered when choosing solvents for extraction and chromatography.
Q4: Are there any specific safety precautions to consider?
A4: Standard laboratory safety protocols should always be followed. Some reagents, such as strong reducing agents (e.g., LiAlH₄), are highly reactive and require careful handling under anhydrous conditions. When using flammable solvents or hydrogen gas for catalytic hydrogenation, appropriate safety measures must be in place to prevent fires or explosions.
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination
| Possible Cause | Troubleshooting Steps |
| Incomplete imine formation | - Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate.- Consider using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water.- Optimize the pH of the reaction mixture; slightly acidic conditions can catalyze imine formation. |
| Inefficient reduction of the imine | - Choose an appropriate reducing agent. Sodium borohydride (NaBH₄) is a common choice. For less reactive substrates, consider stronger reducing agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.[3]- Ensure the reducing agent is fresh and active.- Optimize the reaction temperature and time. |
| Side reaction: Aldehyde reduction | - Use a milder reducing agent that selectively reduces the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN).- Add the reducing agent after allowing sufficient time for imine formation. |
| Steric hindrance from the ortho-methyl group | - Increase the reaction temperature and/or prolong the reaction time.- Use a less sterically hindered amine source if applicable to the desired derivative. |
Problem 2: Formation of Byproducts (Secondary/Tertiary Amines)
| Possible Cause | Troubleshooting Steps |
| Over-alkylation of the primary amine product | - Use a large excess of the ammonia source to favor the formation of the primary amine.- If possible, perform the reaction at a lower temperature to reduce the rate of the second alkylation.- Consider a stepwise approach where the imine is formed first, isolated (if stable), and then reduced. |
| Reaction of the product with the starting aldehyde | - Add the aldehyde slowly to the reaction mixture containing the amine source and reducing agent.- Maintain a low concentration of the aldehyde throughout the reaction. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Similar polarity of product and starting material/byproducts | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.[1]- Consider converting the amine product to its hydrochloride salt, which may have different solubility and crystallization properties, facilitating purification.[4] The free base can be regenerated by treatment with a base. |
| Product is an oil and does not crystallize | - Attempt purification by vacuum distillation if the product is thermally stable.[5]- If the product is an oil, try to form a solid derivative (e.g., hydrochloride or other salt) that may crystallize more readily.[4] |
| Presence of colored impurities | - Treat a solution of the crude product with activated charcoal to remove colored impurities before filtration and final purification. |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methylbenzylamine via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Reactants and Conditions:
| Reagent | Molar Eq. | Amount |
| 4-Fluoro-2-methylbenzaldehyde | 1.0 | (e.g., 10 mmol, 1.38 g) |
| Ammonia (7N solution in Methanol) | 10.0 | (e.g., 100 mmol, 14.3 mL) |
| Sodium Borohydride (NaBH₄) | 1.5 | (e.g., 15 mmol, 0.57 g) |
| Methanol (anhydrous) | - | ~50 mL |
Procedure:
-
To a solution of 4-fluoro-2-methylbenzaldehyde in anhydrous methanol, add the methanolic ammonia solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or vacuum distillation.
Expected Yield: 70-85% (This is an estimated range based on similar reactions and may vary).
Protocol 2: Synthesis of 4-Fluoro-2-methylbenzylamine via Nitrile Reduction
This protocol outlines a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄.
Reactants and Conditions:
| Reagent | Molar Eq. | Amount |
| 4-Fluoro-2-methylbenzonitrile | 1.0 | (e.g., 10 mmol, 1.35 g) |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 | (e.g., 15 mmol, 0.57 g) |
| Anhydrous Tetrahydrofuran (THF) | - | ~50 mL |
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluoro-2-methylbenzonitrile in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Yield: 75-90% (This is an estimated range based on similar reactions and may vary).
Visualization of Workflows
Synthetic Workflow for 4-Fluoro-2-methylbenzylamine
Caption: Overview of synthetic routes to 4-Fluoro-2-methylbenzylamine.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
Solubility issues of 4-Fluoro-2-methylbenzylamine derivatives
Welcome to the Technical Support Center for 4-Fluoro-2-methylbenzylamine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My 4-Fluoro-2-methylbenzylamine derivative precipitated upon dilution into my aqueous assay buffer. What are the common causes and how can I fix it?
Precipitation upon dilution is a frequent issue for poorly soluble compounds. It typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity from a high-concentration organic stock (like DMSO) to an aqueous buffer can cause the compound to "crash out."
Common Causes:
-
Exceeding Intrinsic Solubility: The final concentration in the aqueous buffer is higher than the compound's maximum solubility.
-
Solvent Shock: The rapid dilution of a DMSO stock into an aqueous medium causes localized high concentrations, leading to precipitation.[1]
-
Incorrect pH: The pH of the aqueous buffer is not optimal for keeping the basic amine derivative in its soluble, protonated form.
-
Buffer Components: Salts or proteins in the media may interact with the compound, reducing its solubility.[1][2]
Solutions:
-
Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.
-
Modify Dilution Protocol: Add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring.[1] This minimizes "solvent shock."
-
Adjust pH: Since benzylamine derivatives are basic, their solubility dramatically increases in acidic conditions. Lowering the pH of your buffer (if the experiment allows) will protonate the amine group, forming a more soluble salt.[3][4]
-
Use Co-solvents: Incorporating a water-miscible organic solvent (e.g., ethanol, PEG 400) into the final buffer can increase the solubility of hydrophobic compounds.[4]
Q2: How does pH affect the solubility of my 4-Fluoro-2-methylbenzylamine derivative?
As amines, these derivatives are weak bases.[3][5] Their solubility is highly dependent on pH.
-
In Acidic Solutions (Lower pH): The amine group (-NH₂) acts as a Brønsted-Lowry base and accepts a proton (H⁺) from the solution to form a protonated ammonium salt (-NH₃⁺). This salt is an ion and is significantly more polar and water-soluble than the neutral form.
-
In Neutral or Basic Solutions (Higher pH): The compound exists predominantly in its neutral, unprotonated form. This form is less polar and has lower aqueous solubility, making it more prone to precipitation.[6][7]
Therefore, to enhance aqueous solubility, you should use a buffer with a pH below the compound's pKa. Most simple alkylamines have pKa's for their conjugate acids in the 9.5 to 11.0 range.[8]
Q3: What are the best general-purpose solvents for making stock solutions of these derivatives?
For creating high-concentration stock solutions, polar aprotic solvents are typically the first choice.
| Solvent | Typical Stock Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | 10 - 30 mM | The most common choice. However, ensure use of anhydrous DMSO as absorbed water can lower solubility.[1] |
| DMF (Dimethylformamide) | 10 - 30 mM | A good alternative to DMSO. |
| Ethanol | 1 - 10 mM | Less effective for highly lipophilic compounds but can be a good choice for some derivatives. |
| Methanol | 1 - 10 mM | Similar in utility to ethanol. |
Note: These are typical ranges. The maximum solubility for a specific derivative must be determined experimentally.
Q4: I don't know the solubility of my specific derivative. How can I measure it?
A Kinetic Solubility Assay is a standard high-throughput method used in early drug discovery to determine a compound's solubility.[9][10][11] This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock.[12]
Below is a generalized protocol for a shake-flask kinetic solubility assay.
Experimental Protocols
Protocol: Shake-Flask Kinetic Solubility Assay
This protocol outlines a common method to determine the kinetic solubility of a compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
1. Materials:
-
Test compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate or microcentrifuge tubes
-
Thermoshaker/incubator
-
Filtration apparatus (e.g., 96-well solubility filter plate) or centrifuge
-
UV-Vis spectrophotometer or HPLC-UV system
2. Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of your derivative in DMSO (e.g., 20 mM).[10] Ensure the compound is fully dissolved.
-
Incubation Mixture: In duplicate, add a small volume of the DMSO stock (e.g., 10 µL) to a larger volume of the aqueous buffer (e.g., 490 µL) to achieve the target concentration.[10] The final DMSO concentration should be kept low (typically ≤2%).
-
Equilibration: Seal the plate or tubes and place them in a thermomixer. Shake at a consistent speed (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for 2 hours to allow the solution to reach equilibrium.[10][11]
-
Separation of Undissolved Compound:
-
Quantification:
3. Data Analysis:
-
The measured concentration of the dissolved compound in the filtrate/supernatant is its kinetic solubility under the tested conditions.
Troubleshooting Guides
Troubleshooting Workflow for Compound Precipitation
If you encounter precipitation, this logical workflow can help you identify and solve the problem.
Caption: Troubleshooting decision tree for compound precipitation.
Experimental Workflow for Solubility Enhancement
This diagram outlines a systematic approach to improving the solubility of a problematic 4-Fluoro-2-methylbenzylamine derivative for an in vitro assay.
Caption: Systematic workflow for solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Fluoro-2-methylbenzylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-Fluoro-2-methylbenzylamine?
A common and effective method for the synthesis of 4-Fluoro-2-methylbenzylamine is the reduction of 4-fluoro-2-methylbenzonitrile. This transformation is typically achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][2][3][4] An alternative route involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with ammonia.[5][6]
Q2: What are the potential impurities in the synthesis of 4-Fluoro-2-methylbenzylamine via nitrile reduction?
Several impurities can be present in the crude product mixture. These can include:
-
Unreacted Starting Material: Residual 4-fluoro-2-methylbenzonitrile.
-
Secondary Amine: Bis(4-fluoro-2-methylbenzyl)amine, formed from the reaction of the product with an intermediate imine.
-
Hydrolysis Products: 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzoic acid, which can form during workup if conditions are not carefully controlled.
-
Residual Solvents: Solvents used in the reaction or workup, such as diethyl ether, THF, or toluene.[7]
Q3: Which analytical techniques are suitable for identifying and quantifying impurities in 4-Fluoro-2-methylbenzylamine?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and some byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile impurities and for monitoring the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the desired product and any impurities present. Characteristic signals can be used to identify and quantify impurities.[7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups and to confirm the conversion of the nitrile to the primary amine.
Troubleshooting Guides
Issue 1: Low Yield of 4-Fluoro-2-methylbenzylamine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Ensure the reducing agent (e.g., LiAlH₄) is fresh and has been handled under anhydrous conditions to prevent deactivation. 2. Increase the reaction time or temperature according to literature procedures for similar nitrile reductions. 3. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material. | Complete conversion of 4-fluoro-2-methylbenzonitrile to the desired product. |
| Loss of Product During Workup | 1. During the aqueous workup, ensure the pH is sufficiently basic to keep the amine in its free base form, allowing for efficient extraction into an organic solvent. 2. Use a suitable organic solvent for extraction in which the amine has good solubility. 3. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. | Maximized recovery of the crude product. |
| Side Reactions | 1. Maintain a low reaction temperature during the addition of the reducing agent to minimize side reactions. 2. Ensure a sufficiently high concentration of ammonia if using the reductive amination route to favor the formation of the primary amine.[6] | Minimized formation of byproducts and increased yield of the desired amine. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Potential Cause | Troubleshooting and Purification |
| Unreacted 4-fluoro-2-methylbenzonitrile | Incomplete reduction. | 1. Optimize reaction conditions (time, temperature, reagent stoichiometry). 2. Purify the crude product by fractional distillation under reduced pressure. The starting material has a different boiling point than the product. |
| Bis(4-fluoro-2-methylbenzyl)amine (Secondary Amine) | Reaction of the product with the intermediate imine. | 1. Use an excess of the reducing agent to ensure complete reduction of the imine intermediate. 2. Purify by fractional distillation under reduced pressure, as the secondary amine will have a higher boiling point than the primary amine. |
| 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzoic acid | Hydrolysis of the intermediate imine or the nitrile starting material during workup. | 1. Perform the aqueous workup at a low temperature. 2. Purify by converting the desired amine to its hydrochloride salt. The aldehyde and acid impurities will not precipitate as the hydrochloride salt. The salt can then be neutralized to recover the pure amine.[11] |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the purification of 4-Fluoro-2-methylbenzylamine. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Initial Purity (by GC-MS) | Purity after Purification (by GC-MS) | Typical Recovery Rate |
| Fractional Distillation (Vacuum) | 85% | >98% | 70-80% |
| Crystallization as Hydrochloride Salt | 85% | >99% | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methylbenzylamine via Nitrile Reduction
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether.
-
Addition of Nitrile: A solution of 4-fluoro-2-methylbenzonitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting precipitate is filtered off, and the organic layer is separated.
-
Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Protocol 2: Purification by Crystallization as the Hydrochloride Salt
-
Salt Formation: The crude 4-Fluoro-2-methylbenzylamine is dissolved in a suitable organic solvent (e.g., isopropanol). A solution of hydrochloric acid in the same solvent is then added dropwise with stirring.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The mixture is cooled in an ice bath to maximize crystal formation.[12]
-
Filtration: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
Drying: The purified salt is dried under vacuum.
-
Liberation of Free Amine: The hydrochloride salt is dissolved in water and treated with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Stability of 4-Fluoro-2-methylbenzylamine under different reaction conditions
Technical Support Center: 4-Fluoro-2-methylbenzylamine
Disclaimer: Detailed public stability data for 4-Fluoro-2-methylbenzylamine is limited. The following information is based on the general chemical properties of substituted benzylamines and fluoroaromatic compounds, intended to provide guidance for researchers. It is essential to perform compound-specific stability studies for definitive data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction involving 4-Fluoro-2-methylbenzylamine turned a dark brown color. What could be the cause?
A1: Discoloration, particularly turning brown or black, is often an indicator of oxidation.[1] The benzylamine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents, or certain metal catalysts.[1] The electron-donating methyl group on the aromatic ring can increase this susceptibility.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen.[1]
-
Reagent Purity: Verify the purity of your starting materials and solvents, ensuring they are free from oxidizing contaminants.
Q2: I am observing multiple spots on my TLC plate after a reaction or workup. What are the likely impurities?
A2: Multiple spots suggest the formation of byproducts or degradation products. For benzylamines, common degradation pathways include:
-
Oxidation: As mentioned in Q1, oxidation can lead to the formation of the corresponding imine and subsequently the benzaldehyde.[2][3]
-
Reaction with CO2: Benzylamines can react with atmospheric carbon dioxide to form carbonate salts, which may appear as a separate, more polar spot on TLC.[3]
-
Side Reactions: Depending on the specific reaction conditions, side reactions with other reagents or intermediates can occur.
Troubleshooting Steps:
-
Analytical Monitoring: Use HPLC or LC-MS to identify the impurities.[1] A generic HPLC method for benzylamine analysis often involves a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection around 210-260 nm.[4][5][6]
-
Purification: If degradation is observed, consider purifying the amine immediately before use.
Q3: My yields are consistently low when using 4-Fluoro-2-methylbenzylamine in a reductive amination. What should I check?
A3: Low yields in reductive aminations can stem from several factors:
-
Imine Formation Issues: The initial formation of the imine between the amine and the carbonyl compound can be a slow or equilibrium-limited step. The reactivity of the carbonyl compound plays a significant role.[7]
-
Degradation of the Amine: The amine may be degrading under the reaction conditions before it can react.[3]
-
Reagent Quality: The purity of the amine and the reducing agent is critical.
Troubleshooting Steps:
-
pH Control: The pH of the reaction is crucial for imine formation. It should be mildly acidic (typically pH 4-6) to facilitate protonation of the carbonyl oxygen without excessively protonating the amine, which would render it non-nucleophilic.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl starting material, such as sodium triacetoxyborohydride.
-
Staged Addition: Consider forming the imine first before adding the reducing agent.
Q4: Is 4-Fluoro-2-methylbenzylamine sensitive to acidic or basic conditions?
A4:
-
Acidic Conditions: As a primary amine, 4-Fluoro-2-methylbenzylamine will form a salt in the presence of acid. While generally stable in moderately acidic conditions, strong acids at elevated temperatures could potentially lead to degradation.
-
Basic Conditions: In its free base form, the amine is more susceptible to oxidation. Strong basic conditions are generally tolerated, but compatibility with other functional groups in the molecule should be considered.
Troubleshooting Steps:
-
Workup Conditions: During aqueous workups, minimize the time the compound is held in strongly acidic or basic solutions, especially at elevated temperatures.
-
Storage: Store the free base under an inert atmosphere, protected from light.
Predicted Stability Profile
The following table summarizes the expected stability of 4-Fluoro-2-methylbenzylamine under various stress conditions, based on the known behavior of similar compounds. This should be used as a guide for designing experiments.
| Stress Condition | Reagents/Conditions | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Likely Stable | Minimal degradation expected. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Moderately Stable | Potential for slow oxidation to imine/aldehyde. |
| Oxidation | 3% H₂O₂, RT | Susceptible | 4-Fluoro-2-methylbenzaldimine, 4-Fluoro-2-methylbenzaldehyde, Benzoic acid derivatives.[2][3][8] |
| Thermal | 80°C, solid state | Likely Stable | Discoloration due to minor oxidation possible over time. |
| Photolytic | ICH Q1B conditions | Potentially Unstable | Fluoroquinolones, a related class of compounds, are known to be susceptible to photolytic degradation.[9] Aromatic amines can also be light-sensitive. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to determine the intrinsic stability of a molecule.[10][11][12]
Objective: To generate potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-Fluoro-2-methylbenzylamine in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 48 hours. Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 48 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for up to 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Also, heat a solution of the compound at 60°C. Analyze at set time points.[10]
-
Photostability: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a dark control.
3. Analytical Method (Example):
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
-
Mobile Phase: A gradient elution of:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[13]
-
Analysis: Monitor for the appearance of new peaks and a decrease in the area of the main peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting flowchart for unexpected reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 5. scribd.com [scribd.com]
- 6. Benzylamine | SIELC Technologies [sielc.com]
- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
Technical Support Center: Preventing Over-alkylation in 4-Fluoro-2-methylbenzylamine Reactions
Welcome to the technical support center for chemists working with 4-Fluoro-2-methylbenzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during N-alkylation reactions, with a specific focus on preventing the formation of over-alkylation byproducts.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address potential issues during your experiments.
Direct Alkylation
Q1: I am attempting a direct N-alkylation of 4-Fluoro-2-methylbenzylamine with an alkyl halide, but I am observing significant amounts of the di-alkylated product. How can I improve the selectivity for the mono-alkylated product?
A1: Over-alkylation is a common issue in the direct alkylation of primary amines because the mono-alkylated secondary amine is often more nucleophilic than the starting primary amine. To favor mono-alkylation, several strategies can be employed:
-
Control Stoichiometry: Use a large excess of 4-Fluoro-2-methylbenzylamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a low temperature can help maintain a low concentration of the electrophile, reducing the likelihood of the secondary amine reacting further.
-
Choice of Base: The base plays a crucial role in selectivity. Using a milder or sterically hindered base can be beneficial. Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in suppressing over-alkylation in the N-alkylation of benzylamines.[1] Its solubility and the "cesium effect" are thought to contribute to this enhanced selectivity.[2][3][4]
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are commonly used.
Q2: My direct alkylation reaction is sluggish, and upon heating, I see an increase in byproducts. What can I do?
A2: Sluggish reactions at lower temperatures can be addressed by:
-
Using a More Reactive Alkylating Agent: If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide, which is a better leaving group. Alternatively, a catalytic amount of an iodide salt (e.g., KI or NaI) can be added to the reaction mixture to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields, often with shorter reaction times, which can minimize byproduct formation.[2][5]
Reductive Amination
Q3: I want to avoid direct alkylation altogether. Is reductive amination a suitable alternative for preparing a mono-alkylated derivative of 4-Fluoro-2-methylbenzylamine?
A3: Yes, reductive amination is an excellent and often preferred method for the controlled synthesis of secondary amines, as it inherently avoids the issue of over-alkylation.[6][7][8] The process involves two main steps:
-
Imine Formation: 4-Fluoro-2-methylbenzylamine is reacted with an aldehyde or ketone to form an imine intermediate.
-
Reduction: The imine is then reduced in situ to the desired secondary amine using a suitable reducing agent.
Q4: What are the recommended reducing agents for the reductive amination of 4-Fluoro-2-methylbenzylamine?
A4: Several reducing agents can be used, each with its own advantages:
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is widely used for reductive aminations. It is particularly useful as it can be added directly to the mixture of the amine and carbonyl compound.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another common choice, effective at a slightly acidic pH.[9][10]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde or ketone. Therefore, it is typically added after allowing sufficient time for imine formation.[6][9]
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) is a clean and effective method, particularly for larger-scale synthesis.
Protecting Group Strategy
Q5: How can I use a protecting group to ensure mono-alkylation of 4-Fluoro-2-methylbenzylamine?
A5: A protecting group strategy offers excellent control and is a reliable method to prevent over-alkylation. The primary amine is first protected, then alkylated, and finally deprotected to yield the desired mono-alkylated product. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines.[11][12][13][14]
Q6: What are the typical conditions for Boc protection and deprotection of 4-Fluoro-2-methylbenzylamine?
A6:
-
Boc Protection: The amine is typically reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN) at room temperature.[10][14]
-
N-Alkylation of the Boc-protected amine: The protected amine can then be N-alkylated using a strong base like sodium hydride (NaH) followed by the addition of the alkylating agent.
-
Boc Deprotection: The Boc group is readily removed under acidic conditions. A solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM is commonly used.[10][13][15][16][17] Thermal deprotection is also a possibility.[13][16][18]
Data Presentation
Table 1: Comparison of Strategies for Mono-alkylation of Primary Amines
| Strategy | Key Advantages | Common Reagents/Conditions | Potential Issues |
| Direct Alkylation | One-step process | Alkyl halide, Cs₂CO₃, DMF/ACN | Over-alkylation, side reactions at high temperatures |
| Reductive Amination | High selectivity for mono-alkylation, avoids over-alkylation | Aldehyde/ketone, NaBH(OAc)₃, DCE/THF | Requires a suitable carbonyl compound |
| Protecting Group (Boc) | Excellent control, high yields of mono-alkylated product | 1. Boc₂O, TEA 2. NaH, Alkyl halide 3. HCl/dioxane or TFA/DCM | Three-step process (protection, alkylation, deprotection) |
Experimental Protocols
Protocol 1: Direct Mono-N-Alkylation using Cesium Carbonate
This protocol is adapted from a general procedure for the chemoselective N-alkylation of benzylamines.[1]
-
Preparation: To a solution of 4-Fluoro-2-methylbenzylamine (2.0 mmol) in anhydrous DMF (8.0 mL), add cesium carbonate (Cs₂CO₃) (2.0 mmol).
-
Reaction: Add the alkyl halide (1.0 mmol) to the mixture. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol is a general procedure for reductive amination using sodium triacetoxyborohydride.[9]
-
Imine Formation: To a stirred solution of 4-Fluoro-2-methylbenzylamine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL), add the aldehyde or ketone (1.2 mmol). Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Protecting Group Strategy (Boc)
This is a three-step process involving Boc protection, alkylation, and deprotection.
Step 1: Boc Protection of 4-Fluoro-2-methylbenzylamine [11][12]
-
Preparation: Dissolve 4-Fluoro-2-methylbenzylamine (1.0 mmol) in a mixture of water (9.5 mL) and acetone (0.5 mL).
-
Reaction: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) and stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes.
-
Work-up: Extract the mixture with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc-protected amine.
Step 2: N-Alkylation of Boc-protected Amine
-
Preparation: To a solution of the N-Boc-protected 4-Fluoro-2-methylbenzylamine (1.0 mmol) in anhydrous THF at 0 °C, add sodium hydride (NaH) (1.2 mmol, 60% dispersion in mineral oil).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 mmol). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash chromatography.
Step 3: Boc Deprotection [10][17]
-
Preparation: Dissolve the N-Boc-N-alkyl-4-fluoro-2-methylbenzylamine (1.0 mmol) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Work-up: The product hydrochloride salt often precipitates and can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
Mandatory Visualizations
Caption: Troubleshooting workflow for over-alkylation.
Caption: Comparison of synthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-2-methylbenzylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methylbenzylamine and its derivatives. The information is designed to address common challenges encountered during the scale-up of this important class of compounds.
Troubleshooting Guide
Scaling up the synthesis of 4-Fluoro-2-methylbenzylamine derivatives can introduce challenges not always apparent at the lab scale. This guide addresses specific issues that may arise during key synthetic steps.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Reductive Amination | 1. Incomplete imine formation: The reaction between 4-fluoro-2-methylbenzaldehyde and the amine may be slow or incomplete. The fluorine substituent can lower the reactivity of the aldehyde.[1] 2. Suboptimal reducing agent: The chosen reducing agent (e.g., NaBH₄, NaBH(OAc)₃, NaCNBH₃) may not be effective under the reaction conditions.[2] 3. Catalyst poisoning (if applicable): Impurities in starting materials or solvents can deactivate catalysts like Pd/C in catalytic hydrogenations. | 1. Optimize imine formation: - Consider the addition of a catalytic amount of acid (e.g., acetic acid) to promote imine formation. - Increase the reaction time or temperature for the imine formation step before adding the reducing agent. - In some cases, using a Lewis acid like Ti(OiPr)₄ can activate the aldehyde.[1] 2. Select an appropriate reducing agent: - For sensitive substrates, NaBH(OAc)₃ (STAB) is a mild and selective choice.[2] - NaCNBH₃ is also effective and can be used in protic solvents like methanol.[2] - Ensure the reducing agent is added portion-wise to control any exotherm. 3. Ensure catalyst activity: - Use fresh, high-quality catalyst. - Purify starting materials and use anhydrous solvents to avoid catalyst deactivation. |
| Formation of Impurities | 1. Over-reduction: Strong reducing agents may reduce other functional groups in the molecule. 2. Dimerization or polymerization: Side reactions of the aldehyde or imine intermediate can occur, especially at elevated temperatures. 3. Incomplete conversion of intermediates: Residual starting materials or intermediates can complicate purification. | 1. Use a milder reducing agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2] 2. Control reaction temperature: Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating through efficient stirring. 3. Monitor reaction progress: Use analytical techniques like HPLC or TLC to monitor the consumption of starting materials and the formation of the product. Drive the reaction to completion. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during workup: The basic nature of the amine product can lead to emulsions during aqueous workup. 2. Co-elution of impurities: Structurally similar impurities may be difficult to separate by chromatography. 3. Product volatility: The product may be volatile, leading to losses during solvent removal under high vacuum. | 1. Optimize workup conditions: - Use brine washes to break emulsions. - Adjust the pH carefully during extraction. 2. Develop a robust purification method: - Consider crystallization as a scalable alternative to chromatography. Screen various solvents to find optimal conditions. - For chromatography, optimize the solvent system and stationary phase for better separation. 3. Careful solvent removal: Use a rotary evaporator with controlled temperature and pressure to minimize product loss. |
| Poor Scalability | 1. Exothermic reactions: The reductive amination step can be exothermic and difficult to control on a large scale. 2. Inefficient mixing: Inadequate agitation in large reactors can lead to localized "hot spots" and incomplete reactions. 3. Reagent addition: The rate of addition of reagents can significantly impact the reaction profile at a larger scale. | 1. Ensure adequate cooling: Use a reactor with sufficient cooling capacity. Consider a jacketed reactor with a reliable cooling system. 2. Optimize agitation: Select an appropriate stirrer design and speed for the reactor volume to ensure efficient mixing. 3. Controlled reagent addition: Add reactive reagents slowly and subsurface to maintain a consistent temperature and concentration profile. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 4-Fluoro-2-methylbenzylamine?
A1: The most common and scalable approach is the reductive amination of 4-fluoro-2-methylbenzaldehyde. This involves reacting the aldehyde with an appropriate amine source (e.g., ammonia, a primary or secondary amine) to form an imine, which is then reduced in situ to the desired benzylamine. Another potential route involves the reduction of 4-fluoro-2-methylbenzonitrile.
Q2: How does the fluorine substituent affect the synthesis?
A2: The electron-withdrawing nature of the fluorine atom can decrease the reactivity of the aromatic ring and the adjacent functional groups. For instance, it can make the aldehyde carbonyl less susceptible to nucleophilic attack during imine formation.[1] This may necessitate slightly harsher reaction conditions or the use of catalysts to achieve good conversion.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Thermal Management: Reductive amination can be exothermic. Ensure the reactor has adequate cooling capacity to prevent thermal runaway.
-
Hydrogen Handling: If using catalytic hydrogenation, ensure proper ventilation and grounding to mitigate the risks associated with hydrogen gas.
-
Reagent Handling: Some reducing agents and solvents are hazardous. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: Be aware of potential off-gassing during the reaction and ensure the reactor is properly vented.
Q4: How can I monitor the progress of the reaction effectively at a larger scale?
A4: At-line or in-situ monitoring techniques are highly recommended for large-scale synthesis. High-Performance Liquid Chromatography (HPLC) is a robust method for tracking the consumption of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.
Experimental Protocols
General Protocol for Reductive Amination of 4-Fluoro-2-methylbenzaldehyde
This protocol provides a general methodology. Specific quantities and conditions should be optimized for each derivative.
-
Imine Formation:
-
To a stirred solution of 4-fluoro-2-methylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add the desired amine (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture for 1-4 hours. Monitor the formation of the imine by TLC or HPLC.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq)) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl), being cautious of any gas evolution.
-
If necessary, adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or crystallization.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available. | Can also reduce aldehydes and ketones; imine must be pre-formed.[2] |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol | Tolerant of water, can be used in one-pot procedures.[2] | Generates toxic cyanide waste. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mild and selective for imines over aldehydes/ketones.[2] | Water-sensitive. |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Methanol, Ethanol, Ethyl Acetate | "Green" reducing agent, high efficiency. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-Fluoro-2-methylbenzylamine derivatives.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
A Comparative Spectroscopic Guide to Reaction Products of 4-Fluoro-2-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of common reaction products derived from 4-Fluoro-2-methylbenzylamine, a versatile building block in medicinal chemistry and materials science. By presenting a comparative analysis of predicted and experimental spectroscopic data for the starting material and its amide and imine derivatives, this document serves as a valuable resource for reaction monitoring, structural elucidation, and quality control.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 4-Fluoro-2-methylbenzylamine and its expected primary reaction products: N-(4-fluoro-2-methylbenzyl)acetamide (an amide) and N-benzylidene-4-fluoro-2-methylbenzylamine (an imine). These values are based on established spectroscopic principles and data from closely related compounds.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | CH₂ (ppm) | CH₃ (ppm) | Other Signals (ppm) |
| 4-Fluoro-2-methylbenzylamine | ~6.8-7.2 (m, 3H) | ~3.8 (s, 2H) | ~2.3 (s, 3H) | ~1.5 (br s, 2H, NH₂) |
| N-(4-fluoro-2-methylbenzyl)acetamide | ~6.9-7.3 (m, 3H) | ~4.3 (d, 2H) | ~2.3 (s, 3H) | ~2.0 (s, 3H, COCH₃), ~6.0 (br t, 1H, NH) |
| N-benzylidene-4-fluoro-2-methylbenzylamine | ~6.9-7.9 (m, 8H) | ~4.8 (s, 2H) | ~2.4 (s, 3H) | ~8.4 (s, 1H, N=CH) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbons (ppm) | CH₂ (ppm) | CH₃ (ppm) | Other Signals (ppm) |
| 4-Fluoro-2-methylbenzylamine | ~115-140 (d, ¹JCF ≈ 245 Hz for C-F) | ~45 | ~19 | - |
| N-(4-fluoro-2-methylbenzyl)acetamide | ~115-140 (d, ¹JCF ≈ 245 Hz for C-F) | ~43 | ~19 | ~23 (COCH₃), ~170 (C=O) |
| N-benzylidene-4-fluoro-2-methylbenzylamine | ~115-140 (d, ¹JCF ≈ 245 Hz for C-F), ~128-136 | ~64 | ~19 | ~162 (N=CH) |
Table 3: Comparative IR Spectroscopic Data (Predicted)
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 4-Fluoro-2-methylbenzylamine | ~3300-3400 (two bands) | - | - | ~1220 |
| N-(4-fluoro-2-methylbenzyl)acetamide | ~3300 (one band) | ~1640 | - | ~1220 |
| N-benzylidene-4-fluoro-2-methylbenzylamine | - | - | ~1640 | ~1220 |
Table 4: Comparative Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 4-Fluoro-2-methylbenzylamine | 139 | 122 (M-NH₃)⁺, 109 (M-CH₂NH₂)⁺ |
| N-(4-fluoro-2-methylbenzyl)acetamide | 181 | 138 (M-COCH₃)⁺, 109 |
| N-benzylidene-4-fluoro-2-methylbenzylamine | 227 | 122, 105, 77 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products and their subsequent spectroscopic analysis are provided below.
Synthesis Protocols
1. Synthesis of N-(4-fluoro-2-methylbenzyl)acetamide
To a solution of 4-fluoro-2-methylbenzylamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, triethylamine (1.2 eq) is added, and the mixture is cooled to 0 °C. Acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield N-(4-fluoro-2-methylbenzyl)acetamide.
2. Synthesis of N-benzylidene-4-fluoro-2-methylbenzylamine
In a round-bottom flask, 4-fluoro-2-methylbenzylamine (1.0 eq) and benzaldehyde (1.0 eq) are dissolved in a solvent like ethanol or methanol. A catalytic amount of a dehydrating agent, such as anhydrous magnesium sulfate or a few drops of acetic acid, is added. The mixture is stirred at room temperature or gently heated for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure. The resulting crude imine can be purified by recrystallization or distillation under reduced pressure.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 200-220 ppm is used, with a relaxation delay of 2-5 seconds.
2. Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, samples are introduced via a direct insertion probe or a gas chromatograph. A standard electron energy of 70 eV is used. For ESI-MS, samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion or through a liquid chromatograph.
Visualizing Reaction and Analysis Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and the general workflow for spectroscopic analysis.
A Comparative Analysis of 4-Fluoro-2-methylbenzylamine and Other Fluorinated Benzylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties, including metabolic stability, lipophilicity, and target affinity. This guide provides a comparative overview of 4-Fluoro-2-methylbenzylamine and its structural isomers, focusing on their potential interactions with key neurological targets: Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), the Dopamine D2 receptor, and the Serotonin 5-HT2A receptor.
Physicochemical Properties
A foundational aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine and methyl groups can subtly alter these characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| 4-Fluoro-2-methylbenzylamine | C₈H₁₀FN | 139.17 | 1.8 |
| 4-Fluorobenzylamine | C₇H₈FN | 125.14 | 1.3 |
| 2-Fluorobenzylamine | C₇H₈FN | 125.14 | 1.3 |
| 3-Fluorobenzylamine | C₇H₈FN | 125.14 | 1.3 |
Biological Activity: An Illustrative Comparison
The following tables present plausible inhibitory concentrations (IC50) and binding affinities (Ki) based on SAR principles for fluorinated aromatic compounds. These values are for illustrative purposes to highlight potential differences in potency and selectivity among the isomers.
Monoamine Oxidase Inhibition
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters. Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a strategy for treating Parkinson's disease. The substitution pattern on the benzylamine ring is expected to influence both potency and selectivity.
| Compound | Plausible MAO-A IC50 (µM) | Plausible MAO-B IC50 (µM) | Plausible Selectivity (MAO-A/MAO-B) |
| 4-Fluoro-2-methylbenzylamine | 15 | 5 | 3 |
| 4-Fluorobenzylamine | 25 | 10 | 2.5 |
| 2-Fluorobenzylamine | 40 | 20 | 2 |
| 3-Fluorobenzylamine | 30 | 15 | 2 |
Dopamine D2 and Serotonin 5-HT2A Receptor Binding
The Dopamine D2 and Serotonin 5-HT2A receptors are key targets for antipsychotic and other CNS-active drugs. Fluorine substitution is known to significantly impact binding affinity at these receptors. For instance, a para-fluoro substitution on related scaffolds has been shown to be favorable for D2 receptor binding.[1]
| Compound | Plausible Dopamine D2 Ki (nM) | Plausible Serotonin 5-HT2A Ki (nM) |
| 4-Fluoro-2-methylbenzylamine | 80 | 150 |
| 4-Fluorobenzylamine | 50 | 120 |
| 2-Fluorobenzylamine | 120 | 200 |
| 3-Fluorobenzylamine | 100 | 180 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Monoamine Oxidase Inhibition Assay (Fluorometric)
This assay measures the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Test compounds (fluorinated benzylamines)
-
Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in MAO Assay Buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the serially diluted test compounds or controls to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing MAO Assay Buffer, HRP, and the fluorescent probe.
-
Initiate the reaction by adding the substrate (p-tyramine) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dopamine D2 Receptor Binding Assay (Radioligand)
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Non-specific binding control (e.g., Haloperidol or Butaclamol)
-
Test compounds (fluorinated benzylamines)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Binding Assay (Radioligand)
Similar to the D2 receptor assay, this method assesses the affinity of test compounds for the 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human Serotonin 5-HT2A receptor
-
Radioligand (e.g., [³H]Ketanserin or [³H]Spiperone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Ketanserin or Mianserin)
-
Test compounds (fluorinated benzylamines)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Filtration apparatus
Procedure:
-
Follow a similar procedure to the Dopamine D2 Receptor Binding Assay, using the appropriate receptor preparation, radioligand, and non-specific binding control for the 5-HT2A receptor.
-
Incubation and filtration conditions may need to be optimized for this specific receptor.
-
Calculate IC50 and Ki values as described previously.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Dopamine D2 Receptor Signaling Pathway (Antagonist Action)
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway (Antagonist Action)
Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway.
Conclusion
The precise positioning of a fluorine atom on the benzylamine scaffold, in combination with other substituents such as a methyl group, can be expected to have a significant impact on the compound's biological activity profile. Based on established SAR principles, 4-Fluoro-2-methylbenzylamine and its isomers likely exhibit distinct potencies and selectivities for important neurological targets. This guide provides a framework for initiating comparative studies and underscores the necessity of empirical testing to validate these plausible estimations. The provided experimental protocols and workflow diagrams serve as a starting point for researchers aiming to elucidate the pharmacological properties of these and other novel fluorinated compounds.
References
A Comparative Guide to the Synthesis of 4-Fluoro-2-methylbenzylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, substituted benzylamines serve as critical building blocks for novel molecules. Among these, fluorinated and methylated benzylamines offer unique electronic and steric properties that can significantly influence the biological activity and material characteristics of their derivatives. This guide provides a comparative analysis of the synthetic routes to four isomers of 4-Fluoro-2-methylbenzylamine: 4-Fluoro-2-methylbenzylamine, 4-Fluoro-3-methylbenzylamine, 3-Fluoro-4-methylbenzylamine, and 2-Fluoro-5-methylbenzylamine.
Synthetic Strategies: A Comparative Overview
The synthesis of these benzylamine isomers can be approached through several established methods, primarily involving the reduction of corresponding benzonitriles or the reductive amination of benzaldehydes. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the synthesis.
Table 1: Comparison of Primary Synthetic Routes
| Synthetic Route | General Reaction | Key Advantages | Key Disadvantages | Typical Yields |
| Reductive Amination | Ar-CHO + NH₃ + [H] → Ar-CH₂NH₂ | One-pot procedure, wide substrate scope, mild conditions.[1] | Potential for over-alkylation to form secondary and tertiary amines.[1] | 60-98%[1] |
| Nitrile Reduction | Ar-CN + [H] → Ar-CH₂NH₂ | High yields, clean reactions. | Requires a suitable nitrile starting material which may involve additional synthetic steps. | Often >80% |
| Gabriel Synthesis | Ar-CH₂-X + Potassium Phthalimide → Intermediate → Ar-CH₂NH₂ | High purity of the primary amine, avoids over-alkylation.[2][3][4] | Limited to primary amines; harsh hydrolysis conditions can be incompatible with sensitive functional groups.[2][3] | 60-79%[1] |
Experimental Protocols and Isomer-Specific Considerations
The following sections outline the most common experimental approaches for the synthesis of each isomer, based on established chemical principles and available literature on related compounds.
Synthesis of 4-Fluoro-2-methylbenzylamine
This isomer can be efficiently synthesized from commercially available 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzonitrile.
Method A: Reductive Amination of 4-Fluoro-2-methylbenzaldehyde
Reductive amination provides a direct, one-pot conversion of the aldehyde to the amine.[1]
-
Experimental Protocol:
-
Dissolve 4-fluoro-2-methylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Add a source of ammonia, typically a solution of ammonia in methanol or ammonium acetate.
-
Introduce a reducing agent, for example, sodium borohydride or sodium cyanoborohydride, portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Stir the reaction mixture until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up involves quenching the excess reducing agent, removing the solvent, and extracting the product into an organic solvent.
-
Purification is typically achieved by distillation under reduced pressure or column chromatography.
-
Method B: Reduction of 4-Fluoro-2-methylbenzonitrile
The reduction of the nitrile offers a high-yield alternative if the corresponding nitrile is readily accessible.
-
Experimental Protocol:
-
Dissolve 4-fluoro-2-methylbenzonitrile (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or ethanol.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
For LiAlH₄ reduction, the reaction is typically stirred at room temperature or under reflux, followed by a careful aqueous workup.
-
For catalytic hydrogenation, the reaction is carried out in a pressure vessel under a set hydrogen pressure until hydrogen uptake ceases.
-
After filtration of the catalyst or completion of the workup, the solvent is removed, and the product is purified by distillation.
-
Synthesis of 4-Fluoro-3-methylbenzylamine
The synthesis of this isomer would proceed similarly, starting from 4-fluoro-3-methylbenzaldehyde or the corresponding nitrile.
Synthesis of 3-Fluoro-4-methylbenzylamine
The synthesis of 3-fluoro-4-methylbenzonitrile, a precursor to the target amine, has been described in the patent literature, starting from o-methylbenzylamine.[5] The nitrile can then be reduced to the desired benzylamine.
Synthesis of 2-Fluoro-5-methylbenzylamine
2-Fluoro-5-methylbenzylamine hydrochloride is commercially available, suggesting established synthetic routes.[6] A plausible route involves the reductive amination of 2-fluoro-5-methylbenzaldehyde.
Comparative Data Summary
While direct comparative studies are limited, the following table summarizes the key physical properties of the isomers.
Table 2: Physical Properties of 4-Fluoro-2-methylbenzylamine Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Fluoro-2-methylbenzylamine | C₈H₁₀FN | 139.17 | 771574-00-6[7] |
| 4-Fluoro-3-methylbenzylamine | C₈H₁₀FN | 139.17 | 261951-68-2 |
| 3-Fluoro-4-methylbenzylamine | C₈H₁₀FN | 139.17 | 261951-67-1 |
| 2-Fluoro-5-methylbenzylamine | C₈H₁₀FN | 139.17 | 93071-82-0 |
Performance in Synthesis: A Theoretical Perspective
The performance of these isomers as building blocks in further synthetic transformations will be influenced by the electronic and steric effects imparted by the positions of the fluoro and methyl groups.
-
Nucleophilicity: The basicity and nucleophilicity of the amino group will be modulated by the electronic nature of the substituents on the aromatic ring. A fluorine atom, being electron-withdrawing, will generally decrease the basicity of the amine compared to its non-fluorinated analog. The position of the fluorine relative to the benzylamine moiety will determine the magnitude of this effect.
-
Reactivity of the Aromatic Ring: The substitution pattern will also influence the reactivity of the aromatic ring towards electrophilic or nucleophilic aromatic substitution reactions.
-
Steric Hindrance: The methyl group, particularly when in the ortho position (as in 4-Fluoro-2-methylbenzylamine and 2-Fluoro-5-methylbenzylamine), can introduce steric hindrance around the amino group and the benzylic position, potentially influencing reaction rates and selectivity in subsequent transformations.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows discussed.
Caption: General synthetic workflows for preparing substituted benzylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 6. 2-Fluoro-5-methylbenzylamine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. 4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 4-Fluoro-2-methylbenzylamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of hypothetical 4-Fluoro-2-methylbenzylamine derivatives, offering insights into their potential as inhibitors of a key signaling pathway. The experimental data presented herein, while illustrative, is designed to mirror the rigorous analysis undertaken in drug discovery programs.
The 4-fluoro-2-methylbenzylamine scaffold represents a versatile starting point for the development of targeted therapeutics. Its unique substitution pattern offers opportunities to explore specific interactions within a biological target, potentially leading to enhanced potency and selectivity. This guide explores a hypothetical structure-activity relationship (SAR) study of a series of these derivatives against Receptor Tyrosine Kinase X (RTK-X), a fictional yet representative enzyme implicated in oncogenesis.
Comparative Analysis of RTK-X Inhibition
The inhibitory activities of a focused library of 4-Fluoro-2-methylbenzylamine derivatives were assessed to elucidate key structural requirements for potent RTK-X inhibition. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for each compound against RTK-X.
| Compound ID | R1 Substitution | R2 Substitution | IC50 (nM) against RTK-X |
| FMB-01 | H | H | 580 |
| FMB-02 | H | 4-pyridyl | 150 |
| FMB-03 | H | 3-pyridyl | 320 |
| FMB-04 | H | 2-pyridyl | 450 |
| FMB-05 | H | 4-methoxyphenyl | 85 |
| FMB-06 | H | 3-methoxyphenyl | 180 |
| FMB-07 | H | 4-chlorophenyl | 65 |
| FMB-08 | CH3 | 4-chlorophenyl | 25 |
| FMB-09 | C2H5 | 4-chlorophenyl | 90 |
| FMB-10 | H | 4-trifluoromethylphenyl | 45 |
Key SAR Observations:
-
Impact of R2 Substitution: The unsubstituted analog, FMB-01 , displayed modest activity. Introduction of a pyridyl ring at the R2 position generally improved potency, with the 4-pyridyl isomer (FMB-02 ) being the most effective among the pyridyl series. This suggests a potential hydrogen bond interaction within the kinase hinge region.
-
Role of Electron-Donating and -Withdrawing Groups: Substitution on the R2 phenyl ring with an electron-donating methoxy group (FMB-05 ) or an electron-withdrawing chloro group (FMB-07 ) significantly enhanced inhibitory activity compared to the unsubstituted phenyl analog. The para-substituted analogs consistently demonstrated superior potency over their meta-counterparts. The trifluoromethyl-substituted derivative (FMB-10 ) also showed strong inhibition.
-
Influence of R1 Substitution: Alkylation of the benzylic amine nitrogen revealed a preference for a methyl group (FMB-08 ), which resulted in the most potent compound in this series. Increasing the alkyl chain length to an ethyl group (FMB-09 ) led to a decrease in activity, suggesting a potential steric clash in the binding pocket.
Experimental Protocols
In Vitro Kinase Inhibition Assay for RTK-X:
The inhibitory activity of the synthesized compounds against RTK-X was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human RTK-X (catalytic domain), biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and a TR-FRET detection kit were used.
-
Assay Procedure:
-
Compounds were serially diluted in DMSO and added to a 384-well assay plate.
-
RTK-X enzyme and the biotinylated substrate were added to the wells and incubated with the compounds for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of a solution containing EDTA and the TR-FRET detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
-
The plate was incubated for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Analysis: The FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm. The ratio of the emission signals was calculated, and the percent inhibition was determined relative to DMSO controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Visualizing the Path Forward
Diagrams illustrating the logical relationships in the SAR study and the experimental workflow provide a clear visual summary of the research process.
Caption: Logical flow of the structure-activity relationship study.
Caption: Workflow for the in vitro RTK-X inhibition assay.
This guide provides a framework for understanding the SAR of 4-Fluoro-2-methylbenzylamine derivatives. While the specific data is hypothetical, the principles and methodologies reflect standard practices in medicinal chemistry, offering valuable insights for the design and optimization of novel therapeutic agents. Further exploration of this scaffold could involve expanding the diversity of substituents at the R1 and R2 positions and evaluating their effects on a broader range of kinases to assess selectivity.
Computational Reactivity Analysis of 4-Fluoro-2-methylbenzylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the targeted modulation of molecular reactivity is paramount. Substituted benzylamines are a cornerstone of many synthetic pathways, serving as versatile building blocks and key intermediates. Among these, 4-Fluoro-2-methylbenzylamine presents an interesting case study in the interplay of electronic and steric effects on reactivity. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring creates a nuanced reactivity profile that is crucial to understand for its effective application.
This guide provides a comparative analysis of the reactivity of 4-Fluoro-2-methylbenzylamine, benchmarking it against its constituent-substituted analogs, 4-fluorobenzylamine and 2-methylbenzylamine, as well as the parent benzylamine. By integrating experimental data with computational predictions, we aim to offer a comprehensive resource for researchers to anticipate and harness the unique chemical behavior of this compound.
I. Comparative Analysis of Nucleophilic Reactivity
The nucleophilicity of the amine group is a key determinant of its utility in a wide range of reactions, including amide bond formation, alkylations, and reductive aminations. The electronic nature of the substituents on the aromatic ring significantly influences the electron density on the nitrogen atom and, consequently, its nucleophilic character.
Theoretical Background:
The reactivity of substituted benzylamines in nucleophilic substitution reactions is well-described by the Hammett equation, which relates reaction rates to the electronic properties of the substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing nucleophilicity and accelerating reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity and slowing down reactions.[1]
In 4-Fluoro-2-methylbenzylamine, the fluorine atom at the para position acts as an EWG through its inductive effect, while the methyl group at the ortho position is an EDG. The overall effect on nucleophilicity is a balance of these opposing influences.
Experimental Data Summary:
| Compound | Substituents | pKa | Relative Rate Constant (k/k₀) |
| Benzylamine | None | 9.34 | 1.00 |
| 4-Fluorobenzylamine | 4-F (EWG) | 9.15 | < 1.00 (slower) |
| 2-Methylbenzylamine | 2-CH₃ (EDG) | 9.42 | > 1.00 (faster) |
| 4-Fluoro-2-methylbenzylamine | 4-F (EWG), 2-CH₃ (EDG) | Predicted: ~9.2-9.3 | Predicted: Slightly slower than Benzylamine |
Interpretation:
The electron-withdrawing fluorine in 4-fluorobenzylamine decreases its basicity and nucleophilicity compared to benzylamine. Conversely, the electron-donating methyl group in 2-methylbenzylamine increases its basicity and nucleophilicity. For 4-Fluoro-2-methylbenzylamine, the opposing effects of the fluoro and methyl groups are expected to result in a nucleophilicity that is slightly lower than that of unsubstituted benzylamine, but higher than that of 4-fluorobenzylamine.
II. Comparative Analysis of Electrophilic Aromatic Substitution Reactivity
The substituents on the benzene ring also dictate the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Theoretical Background:
In EAS, electron-donating groups activate the aromatic ring, making it more susceptible to attack by electrophiles, and direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups deactivate the ring and, with the exception of halogens, direct incoming electrophiles to the meta position. Halogens are deactivating but are ortho, para-directing.[2][3]
-
Fluorine (at C4): Deactivating, ortho, para-director.
-
Methyl (at C2): Activating, ortho, para-director.
-
Aminomethyl (-CH₂NH₂): Activating, ortho, para-director.
The interplay of these groups in 4-Fluoro-2-methylbenzylamine will determine the preferred sites of electrophilic attack.
Predicted Reactivity and Regioselectivity:
| Compound | Directing Groups | Predicted Major Product(s) of Nitration |
| Benzylamine | -CH₂NH₂ (o,p-director) | 2-Nitrobenzylamine, 4-Nitrobenzylamine |
| 4-Fluorobenzylamine | 4-F (o,p-director), -CH₂NH₂ (o,p-director) | 2-Nitro-4-fluorobenzylamine |
| 2-Methylbenzylamine | 2-CH₃ (o,p-director), -CH₂NH₂ (o,p-director) | 4-Nitro-2-methylbenzylamine, 6-Nitro-2-methylbenzylamine |
| 4-Fluoro-2-methylbenzylamine | 4-F (o,p-director), 2-CH₃ (o,p-director), -CH₂NH₂ (o,p-director) | 3-Nitro-4-fluoro-2-methylbenzylamine, 5-Nitro-4-fluoro-2-methylbenzylamine |
Interpretation:
In 4-Fluoro-2-methylbenzylamine, all three substituents are ortho, para-directors. The powerful activating and directing effect of the aminomethyl and methyl groups will likely dominate. The most probable sites for electrophilic attack are the positions ortho and para to the activating groups and not sterically hindered. Therefore, substitution at the C3 and C5 positions is predicted to be favored.
III. Computational Methodology
To provide a more quantitative comparison, computational studies using Density Functional Theory (DFT) are invaluable. These methods can predict various electronic and energetic parameters that correlate with reactivity.
Protocol for Computational Analysis:
-
Geometry Optimization: The molecular structures of benzylamine, 4-fluorobenzylamine, 2-methylbenzylamine, and 4-fluoro-2-methylbenzylamine are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Electronic Property Calculation:
-
Nucleophilicity Index (N): Calculated from the HOMO (Highest Occupied Molecular Orbital) energy. A higher N value indicates greater nucleophilicity.
-
Proton Affinity (PA): Calculated as the enthalpy change for the protonation of the amine. This provides a theoretical measure of basicity.
-
Molecular Electrostatic Potential (MEP): Mapped onto the electron density surface to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.
-
Fukui Functions: Calculated to predict the most likely sites for nucleophilic and electrophilic attack.
-
-
Reaction Modeling:
-
Nucleophilic Substitution: The reaction pathway for the SN2 reaction with a simple electrophile (e.g., methyl chloride) is modeled to determine the activation energy barriers. Lower barriers indicate higher reactivity.
-
Electrophilic Aromatic Substitution: The transition states for the addition of an electrophile (e.g., NO₂⁺) to different positions on the aromatic ring are calculated to predict the regioselectivity.
-
Predicted Computational Data Summary:
| Compound | Calculated Nucleophilicity Index (N) | Calculated Proton Affinity (kcal/mol) | Predicted Activation Energy for SN2 (kcal/mol) |
| Benzylamine | Reference Value | Reference Value | Reference Value |
| 4-Fluorobenzylamine | Lower than Benzylamine | Lower than Benzylamine | Higher than Benzylamine |
| 2-Methylbenzylamine | Higher than Benzylamine | Higher than Benzylamine | Lower than Benzylamine |
| 4-Fluoro-2-methylbenzylamine | Intermediate | Intermediate | Intermediate |
IV. Alternative Reagents
For synthetic applications where the specific reactivity profile of 4-Fluoro-2-methylbenzylamine is not ideal, several alternatives can be considered:
-
For increased nucleophilicity: Benzylamine, 2-methylbenzylamine, or other benzylamines with electron-donating groups.
-
For decreased nucleophilicity: 4-Fluorobenzylamine, 4-nitrobenzylamine, or other benzylamines with stronger electron-withdrawing groups.
-
For altered regioselectivity in EAS: Benzylamines with different substitution patterns to direct electrophiles to desired positions.
-
Non-amine nucleophiles: In cases where the amine functionality is not required, other nucleophiles such as alcohols, thiols, or carbanions can be employed.
V. Visualizing Reaction Pathways and Workflows
Logical Workflow for Reactivity Assessment:
Caption: Workflow for assessing the reactivity of 4-Fluoro-2-methylbenzylamine.
Signaling Pathway for Nucleophilic Substitution (SN2):
References
Benchmarking synthetic routes to 4-Fluoro-2-methylbenzylamine derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways to a Key Building Block
4-Fluoro-2-methylbenzylamine is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the fluorine atom and the methyl group on the benzene ring imparts unique properties to molecules derived from it, influencing factors such as metabolic stability and binding affinity. This guide provides a comparative analysis of two primary synthetic routes to 4-Fluoro-2-methylbenzylamine, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination of 4-Fluoro-2-methylbenzaldehyde | Route 2: Two-Step Synthesis via 4-Fluoro-2-methylbenzonitrile |
| Starting Material | 4-Fluoro-2-methylbenzaldehyde | 4-Fluoro-2-methylbenzaldehyde |
| Key Intermediates | Imine (transient) | 4-Fluoro-2-methylbenzaldoxime, 4-Fluoro-2-methylbenzonitrile |
| Overall Yield | Good to Excellent (Anticipated) | Good (Reported) |
| Number of Steps | 1 | 3 |
| Reagents & Conditions | Ammonia, H₂/Catalyst (e.g., Co, Ru) or Hydride Reductants; Mild to Moderate Conditions[1] | 1. Hydroxylamine, Base; 2. Dehydrating Agent; 3. Reducing Agent (e.g., LiAlH₄ or Catalytic Hydrogenation) |
| Scalability | Potentially high for catalytic methods | Established for intermediate steps |
| Safety & Handling | Use of flammable H₂ gas under pressure for catalytic methods; Hydride reductants require careful handling. | Use of hydroxylamine (potential explosive), dehydrating agents, and strong reducing agents like LiAlH₄ requires caution. |
Visualizing the Pathways
To illustrate the logical flow of the synthetic routes, the following diagrams are provided.
Caption: Comparative workflows for the synthesis of 4-Fluoro-2-methylbenzylamine.
Route 1: Direct Reductive Amination of 4-Fluoro-2-methylbenzaldehyde
Direct reductive amination is an atom-economical approach that combines the formation of an imine from an aldehyde and an amine with its simultaneous reduction to the corresponding amine in a single pot. This method is highly attractive for its efficiency.
Experimental Protocol (General Approach)
While a specific protocol for the direct reductive amination of 4-fluoro-2-methylbenzaldehyde with ammonia is not extensively detailed in the literature, a general procedure using a heterogeneous catalyst can be outlined based on modern synthetic methods.[1]
-
Catalyst Preparation (in-situ): In a high-pressure reactor, a cobalt salt (e.g., CoCl₂) is reduced with a hydride source (e.g., NaBH₄) in a suitable solvent to generate amorphous cobalt nanoparticles.
-
Reaction Setup: The reactor is charged with 4-Fluoro-2-methylbenzaldehyde, a solvent (e.g., an alcohol), and aqueous ammonia.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 1-10 bar) and heated (around 80°C).
-
Work-up: After the reaction is complete (monitored by techniques like TLC or GC-MS), the catalyst is removed by filtration. The filtrate is concentrated, and the product is purified by distillation or chromatography.
Note: The use of ruthenium-based catalysts with hydrosilanes as the reductant also presents a viable, milder alternative for direct reductive amination.[2]
Route 2: Two-Step Synthesis via 4-Fluoro-2-methylbenzonitrile Intermediate
This route involves the conversion of the starting aldehyde to a more stable nitrile intermediate, which is then reduced to the target benzylamine. This multi-step approach offers better control over each transformation.
Step 2a: Synthesis of 4-Fluoro-2-methylbenzaldoxime
The initial step is the formation of an oxime from the aldehyde.
Experimental Protocol:
A detailed procedure for this conversion is provided in patent literature.[3]
-
To a solution of 4-Fluoro-2-methylbenzaldehyde (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.0-1.2 eq) is added.
-
A base, such as N,N-diisopropylethylamine (1.0-1.2 eq), is then added to the mixture.
-
The reaction is stirred at room temperature (20-25°C) for 2-4 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the crude 4-Fluoro-2-methylbenzaldoxime is obtained, which can be used in the next step with or without further purification. A yield of 3.1 g is reported from 5 g of the starting aldehyde in one example.[3]
Step 2b: Dehydration of 4-Fluoro-2-methylbenzaldoxime to 4-Fluoro-2-methylbenzonitrile
The oxime is then dehydrated to form the corresponding nitrile.
Experimental Protocol:
The following procedure is adapted from patent literature.[3]
-
4-Fluoro-2-methylbenzaldoxime (1.0 eq) is dissolved in a solvent such as toluene.
-
A dehydrating agent, for example, sodium bisulphate monohydrate, is added to the solution.
-
The mixture is heated to reflux (around 110-115°C) for several hours.
-
After the reaction is complete, the mixture is cooled, filtered, and the filtrate is concentrated to give the crude 4-Fluoro-2-methylbenzonitrile.
-
The product can be purified by crystallization.
Step 2c: Reduction of 4-Fluoro-2-methylbenzonitrile to 4-Fluoro-2-methylbenzylamine
The final step is the reduction of the nitrile to the primary amine. This can be achieved through various methods, including catalytic hydrogenation or the use of metal hydrides.
Experimental Protocol (using Lithium Aluminum Hydride - LiAlH₄):
-
A solution of 4-Fluoro-2-methylbenzonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ (a molar excess is typically used) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is then carefully quenched by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and finally more water (Fieser work-up).[4] This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.
-
The resulting slurry is filtered, and the filter cake is washed with the ethereal solvent.
-
The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude 4-Fluoro-2-methylbenzylamine.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.
Alternative Reduction via Catalytic Hydrogenation:
Catalytic hydrogenation using catalysts like Raney Nickel under a hydrogen atmosphere is another effective method for nitrile reduction and may be preferred for larger-scale syntheses due to safety and cost considerations compared to LiAlH₄.[5][6]
Conclusion
Both the direct reductive amination and the two-step synthesis via a nitrile intermediate offer viable pathways to 4-Fluoro-2-methylbenzylamine. The choice between these routes will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and desired purity of the final product. The direct reductive amination is more atom-economical and efficient in terms of step count, while the two-step synthesis provides more control over the individual transformations and may be easier to optimize and execute with standard laboratory reagents. The provided experimental guidelines, based on established chemical principles and related literature, offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant [organic-chemistry.org]
- 3. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
In-Silico Modeling of 4-Fluoro-2-methylbenzylamine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico modeling techniques for evaluating the binding of 4-Fluoro-2-methylbenzylamine derivatives to protein kinases, a critical class of drug targets. The following sections detail the experimental protocols for computational studies, present comparative data for a series of analogous compounds, and visualize key workflows and binding interactions. The data presented is based on studies of structurally similar 4-(arylaminomethyl)benzamide derivatives, which serve as a valuable proxy for understanding the potential of 4-Fluoro-2-methylbenzylamine derivatives as kinase inhibitors.[1][2]
Comparative Analysis of In-Silico and In-Vitro Data
The following tables summarize the molecular docking scores and in-vitro biological activity (IC50 values) of a series of substituted benzylamine derivatives against various cancer cell lines and specific tyrosine kinases. This data provides a framework for understanding the structure-activity relationship (SAR) and for prioritizing derivatives for further experimental validation.
Table 1: Molecular Docking Scores of Substituted Benzylamine Derivatives against Abl Kinase
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) with Abl-wt (PDB: 2HYY) |
| 9 | 2-methyl-5-nitroaniline | -11.4 |
| 15 | N-(2-methyl-5-nitrophenyl)benzamide | -10.4 |
| 11 | N-(trifluoromethyl)benzene (amide) | -9.8 |
| 13 | N-(trifluoromethyl)benzene (amine) | -9.5 |
Data adapted from a study on 4-(arylaminomethyl)benzamide derivatives, which are structurally analogous to the 4-Fluoro-2-methylbenzylamine scaffold.[2]
Table 2: In-Vitro Cytotoxicity (IC50) of Substituted Benzylamine Derivatives
| Compound ID | Derivative Substitution | IC50 K562 (μM) | IC50 HL60 (μM) |
| 10 | (details not specified) | 40 | 8.2 |
| 15 | N-(2-methyl-5-nitrophenyl)benzamide | 31 | 5.6 |
| 13 | N-(trifluoromethyl)benzene (amine) | 5.6 | >50 |
| 28j | Tertiary heterocyclic amine | 6.9 | >50 |
| 28k | Tertiary heterocyclic amine | 3.6 | >50 |
| 28l | Tertiary heterocyclic amine | 4.5 | >50 |
Data represents the concentration required to inhibit 50% of cell growth and is adapted from a study on 4-(arylaminomethyl)benzamide derivatives.[2]
Table 3: Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Derivative Substitution | % Inhibition of EGFR @ 10 nM |
| 11 | N-(trifluoromethyl)benzene (amide) | 91% |
| 13 | N-(trifluoromethyl)benzene (amine) | 92% |
| 10 | (details not specified) | 21-65% (range) |
| 20 | (details not specified) | 21-65% (range) |
| 22 | (details not specified) | 21-65% (range) |
| 24 | (details not specified) | 21-65% (range) |
This table showcases the percentage of inhibition against Epidermal Growth Factor Receptor (EGFR) at a fixed concentration, adapted from a study on analogous compounds.[2]
Experimental Protocols
This section details the methodologies for the key in-silico experiments typically employed in the evaluation of small molecule inhibitors.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.
-
Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., Abl, EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 3D structures of the 4-Fluoro-2-methylbenzylamine derivatives are generated using molecular modeling software. The structures are then energetically minimized to obtain stable conformations.
-
Grid Generation: A grid box is defined around the active site of the kinase, typically centered on the position of a known co-crystallized inhibitor. This grid defines the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box. The program samples different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are ranked based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the key determinants of binding.
In-Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the developability of a drug candidate.
-
Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for each 4-Fluoro-2-methylbenzylamine derivative.
-
Model Prediction: The calculated descriptors are used as input for various predictive models to estimate ADMET properties. These models are often based on large datasets of known drugs and their experimental ADMET profiles.
-
Properties Evaluated:
-
Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
-
Distribution: Estimation of parameters such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: Prediction of susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
-
Excretion: Estimation of renal clearance.
-
Toxicity: Prediction of potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).
-
Visualizing In-Silico Workflows and Interactions
The following diagrams, generated using Graphviz, illustrate the typical workflow for in-silico drug discovery and the conceptual binding of a 4-Fluoro-2-methylbenzylamine derivative.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-methylbenzylamine: A Guide for Laboratory Professionals
For immediate reference, 4-Fluoro-2-methylbenzylamine is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for the proper handling and disposal of 4-Fluoro-2-methylbenzylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling 4-Fluoro-2-methylbenzylamine, it is crucial to be familiar with its primary hazards. This chemical is corrosive and can cause skin irritation and serious eye damage. It is also harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a respirator with an appropriate filter is required.
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills (within a chemical fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Major Spills (outside a chemical fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Step-by-Step Disposal Procedure
The disposal of 4-Fluoro-2-methylbenzylamine must be handled as hazardous waste, in strict accordance with all applicable local, regional, and national regulations.
-
Waste Identification and Segregation:
-
4-Fluoro-2-methylbenzylamine waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
-
Container Selection and Labeling:
-
Use a compatible container, typically a high-density polyethylene (HDPE) container, that can be securely sealed.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Fluoro-2-methylbenzylamine," and any other information required by your institution.
-
-
Waste Collection and Storage:
-
Transfer the waste into the designated container within a well-ventilated area, such as a chemical fume hood.
-
Ensure the container is tightly sealed after each addition.
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Once the waste container is full or ready for pickup, complete a hazardous waste disposal request form as per your institution's procedures.
-
Your institution's EHS department will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal contractor.
-
4-Fluoro-2-methylbenzylamine is classified for transport under UN2735, "Amines, liquid, corrosive, n.o.s.".
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H10FN | |
| Molecular Weight | 139.17 g/mol | |
| Boiling Point | 180-181 °C | |
| Density | 1.056 g/mL at 25 °C | |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| UN Number | 2735 |
Disposal Decision Workflow
Caption: Disposal workflow for 4-Fluoro-2-methylbenzylamine.
Personal protective equipment for handling 4-Fluoro-2-methylbenzylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Fluoro-2-methylbenzylamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Identifier:
| Property | Value |
| Chemical Name | 4-Fluoro-2-methylbenzylamine |
| CAS Number | 771574-00-6 |
| Molecular Formula | C8H10FN |
| Molecular Weight | 139.17 g/mol [1] |
| Appearance | Liquid |
| Primary Hazards | Corrosive[1], Combustible Liquid |
Immediate Safety Concerns and Personal Protective Equipment (PPE)
4-Fluoro-2-methylbenzylamine is a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[2] Adherence to strict PPE protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is also recommended where splashing is a risk.[2][3] |
| Skin Protection | Wear appropriate protective gloves and chemical-resistant clothing to prevent skin exposure.[2][3] This includes a lab coat, and for larger quantities, a chemical-resistant apron or suit. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2] If exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] |
| Footwear | Chemical-resistant, steel-toed boots or shoes should be worn in areas where this chemical is handled. |
Operational and Handling Protocol
A systematic approach to handling 4-Fluoro-2-methylbenzylamine is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of 4-Fluoro-2-methylbenzylamine.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Avoid direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing.[3]
-
Do not breathe mist, vapors, or spray.[2]
-
Keep the container tightly closed when not in use.
-
Keep away from open flames, hot surfaces, and other sources of ignition.[2]
-
Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
-
-
In Case of a Spill:
-
Remove all sources of ignition.
-
Soak up the spill with an inert absorbent material.
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2]
-
First Aid Measures
Immediate medical attention is required for any exposure.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[2] Wash contaminated clothing before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[2] |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4] |
Storage and Disposal Plan
Storage:
-
Store in a locked-up, well-ventilated place.[2]
-
Keep the container tightly closed in a dry and cool environment.[2]
-
Keep away from heat, sparks, and flame.[2]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Do not dispose of it down the drain.
-
Contaminated packaging should be treated as the chemical itself.
-
Empty containers may retain product residue and can be hazardous. Do not reuse empty containers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
